2,2-Dimethylhex-4-ynal
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylhex-4-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-4-5-6-8(2,3)7-9/h7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQIZIHFWPTEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2,2-Dimethylhex-4-ynal chemical properties"
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2-Dimethylhex-4-ynal
Abstract
2,2-Dimethylhex-4-ynal is a bifunctional organic molecule featuring a sterically hindered aldehyde and an internal alkyne. This combination of a quaternary α-carbon and a reactive triple bond makes it a valuable, albeit specialized, building block in synthetic organic chemistry. The aldehyde's reactivity is tempered by significant steric hindrance from the adjacent gem-dimethyl group, influencing the kinetics and outcomes of nucleophilic additions. Concurrently, the internal alkyne offers a site for a variety of addition and transformation reactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, and detailed reactivity profile of 2,2-Dimethylhex-4-ynal, offering field-proven insights for researchers in chemical synthesis and drug development.
Molecular Structure and Physicochemical Properties
2,2-Dimethylhex-4-ynal possesses a unique structural arrangement. The aldehyde functional group is positioned on a carbon atom bonded to a quaternary center, which imparts significant steric shielding. The internal alkyne between C4 and C5 provides a region of high electron density, susceptible to electrophilic and nucleophilic attack, as well as catalytic transformations.
Computed Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | (Calculated) |
| Molar Mass | 124.18 g/mol | [1] (analogue) |
| IUPAC Name | 2,2-dimethylhex-4-ynal | (Standard) |
| CAS Number | 100859-36-5 | (Registry) |
| Predicted Boiling Point | ~150-170 °C | (Estimation based on analogues) |
| Predicted Density | ~0.85-0.90 g/cm³ | (Estimation based on analogues) |
Note: Physical properties are estimated based on structurally similar compounds, such as 2,2-dimethylhex-4-yn-3-one and (4E)-2,2-dimethyl-4-hexenal, and general chemical principles.[1][2]
Synthesis and Purification
The most direct and reliable synthesis of 2,2-Dimethylhex-4-ynal involves the oxidation of its corresponding primary alcohol, 2,2-Dimethylhex-4-yn-1-ol.[3] This precursor alcohol is accessible through standard alkyne chemistry. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to avoid side reactions with the alkyne.
Recommended Synthetic Workflow: Oxidation of 2,2-Dimethylhex-4-yn-1-ol
Mild, selective oxidizing agents are required for this transformation. Pyridinium chlorochromate (PCC) or a Swern oxidation are preferred methods in this context.
Caption: Workflow for the synthesis of 2,2-Dimethylhex-4-ynal.
Detailed Experimental Protocol (PCC Oxidation)
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL/mmol of alcohol).
-
Reagent Addition: Add pyridinium chlorochromate (PCC, ~1.5 equivalents) to the stirring DCM. The mixture will form a heterogeneous orange slurry.
-
Substrate Addition: Dissolve 2,2-Dimethylhex-4-yn-1-ol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the PCC slurry at room temperature.
-
Reaction Monitoring: The causality behind this step is to track the consumption of the starting alcohol. Monitor the reaction by Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate eluent system. The disappearance of the alcohol spot (more polar) and the appearance of the aldehyde spot (less polar) indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium salts. Wash the plug thoroughly with additional ether.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2,2-Dimethylhex-4-ynal.
Spectroscopic Profile
The structure of 2,2-Dimethylhex-4-ynal gives rise to a distinct spectroscopic signature.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet peak expected around δ 9.5-9.7 ppm. The absence of α-protons means this signal will not be split.
-
Gem-Dimethyl Protons (-C(CH₃)₂): A sharp singlet integrating to 6H, expected around δ 1.1-1.3 ppm.
-
Methylene Protons (-CH₂-): A quartet (or more complex multiplet due to coupling with the methyl group across the alkyne) around δ 2.3-2.5 ppm.
-
Terminal Methyl Protons (CH₃-C≡): A triplet around δ 1.7-1.9 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal expected in the downfield region, δ 200-205 ppm.
-
Alkynyl Carbons (-C≡C-): Two distinct signals expected between δ 70-90 ppm.
-
Quaternary Carbon (-C(CH₃)₂): A signal around δ 45-50 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725-1740 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic medium peaks around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C≡C Stretch (Internal Alkyne): A weak to medium absorption band around 2200-2260 cm⁻¹. The internal nature of the alkyne may result in a weak or absent signal.
-
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is governed by its two functional groups. The choice of reagents and conditions can selectively target either the aldehyde or the alkyne.
Reactions at the Aldehyde Carbonyl
The aldehyde is sterically hindered, making it less reactive than unbranched aldehydes.[4] However, it readily undergoes addition reactions with small, potent nucleophiles.
-
Reduction: Reduction with sodium borohydride (NaBH₄) in an alcoholic solvent will cleanly convert the aldehyde back to the primary alcohol, 2,2-Dimethylhex-4-yn-1-ol. The alkyne is unreactive under these conditions.
-
Organometallic Addition: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) will add to the carbonyl to form secondary alcohols. The steric bulk significantly influences the feasibility and yield of this reaction.
-
Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) can convert the aldehyde into an alkene, providing a route for carbon chain extension.
Caption: Key reactions at the aldehyde functional group.
Reactions at the Internal Alkyne
The internal alkyne is a versatile handle for further molecular elaboration.[5]
-
Hydrogenation:
-
Complete Reduction: Catalytic hydrogenation with H₂ over a palladium or platinum catalyst (Pd/C, PtO₂) will reduce the alkyne completely to the corresponding alkane, yielding 2,2-dimethylhexanal.[5]
-
Partial Reduction (cis-Alkene): Using Lindlar's catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline), the alkyne can be selectively reduced to the cis-(Z)-alkene, yielding (Z)-2,2-dimethylhex-4-enal.[5]
-
Partial Reduction (trans-Alkene): A dissolving metal reduction (Na in liquid NH₃) will produce the trans-(E)-alkene, (E)-2,2-dimethylhex-4-enal.[5]
-
-
Hydration: Acid-catalyzed hydration in the presence of a mercury(II) salt (HgSO₄, H₂SO₄, H₂O) will add water across the triple bond.[6][7] For an unsymmetrical internal alkyne like this one, this reaction is not regioselective and will produce a mixture of two ketones: 2,2-dimethylhexan-4-one and 2,2-dimethylhexan-5-one.[6][8]
-
Halogenation: The addition of one equivalent of Br₂ or Cl₂ will result in an anti-addition to form a dihaloalkene.[9] Excess halogen will lead to a tetrahaloalkane.[9]
Applications in Drug Development and Heterocyclic Synthesis
Alkynyl aldehydes are recognized as powerful intermediates in the synthesis of complex molecules. The dual functionality of 2,2-Dimethylhex-4-ynal makes it a candidate for building scaffolds containing a neopentyl-like quaternary center, a structural motif known to enhance metabolic stability in drug candidates.
Furthermore, the molecule is a prime substrate for intramolecular cyclization reactions or tandem reactions to construct a wide array of N-, O-, and S-containing heterocycles, which are foundational structures in medicinal chemistry. For instance, reaction with aminopyridines can lead to substituted imidazopyridines, or condensation with amidines can yield substituted pyrimidines.
Safety and Handling
As a reactive aldehyde, 2,2-Dimethylhex-4-ynal should be handled with care. It is presumed to be an irritant to the skin, eyes, and respiratory tract. It is likely flammable. Store in a cool, dry, well-ventilated area under an inert atmosphere to prevent oxidation of the aldehyde group. All manipulations should be conducted within a chemical fume hood.
Conclusion
2,2-Dimethylhex-4-ynal represents a synthetically useful, bifunctional building block. Its sterically encumbered aldehyde offers a site for controlled nucleophilic additions, while the internal alkyne provides a gateway for a diverse range of transformations, including stereoselective reductions and additions. Understanding the interplay between these two functional groups allows the synthetic chemist to strategically design complex molecular architectures for applications in materials science and pharmaceutical development.
References
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). RSC Publishing. Available at: [Link]
-
Reactions of Alkynes - Addition of HX and X₂. (2024). Chemistry LibreTexts. Available at: [Link]
-
Reactions of Alkynes. (n.d.). University of Calgary. Available at: [Link]
-
PubChem. (n.d.). (4E)-2,2-dimethyl-4-hexenal. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Hex-4-yn-3-one, 2,2-dimethyl-. National Center for Biotechnology Information. Available at: [Link]
-
Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]
-
Hydration of Alkynes. (2023). OpenStax. Available at: [Link]
-
Alkynes to Aldehydes and Ketones. (2024). Chemistry Steps. Available at: [Link]
-
PubChem. (n.d.). 2,2-Dimethylhex-4-yn-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. Available at: [Link]
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- 1. Hex-4-yn-3-one, 2,2-dimethyl- | C8H12O | CID 144526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4E)-2,2-dimethyl-4-hexenal | C8H14O | CID 14521364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethylhex-4-yn-1-ol | C8H14O | CID 54751860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Alkyne Reactivity [www2.chemistry.msu.edu]
- 7. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 8. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Spectroscopic Data & Characterization of 2,2-Dimethylhex-4-ynal
The following technical guide details the spectroscopic characterization and synthesis of 2,2-Dimethylhex-4-ynal , a specialized intermediate used in the synthesis of complex cyclooctanoids and terpene derivatives.
Executive Summary & Compound Profile
2,2-Dimethylhex-4-ynal is a sterically hindered aldehyde featuring a gem-dimethyl group at the
| Property | Data |
| IUPAC Name | 2,2-Dimethylhex-4-ynal |
| CAS Registry Number | 950206-13-0 |
| Molecular Formula | |
| Molecular Weight | 124.18 g/mol |
| Physical State | Clear, volatile liquid |
| Key Applications | Precursor for Thorpe–Ingold enhanced cyclizations; intermediate in terpene total synthesis. |
Synthesis Protocol: Oxidation Strategy
While direct alkylation of isobutyraldehyde is possible, the most reliable, high-purity route involves the oxidation of the corresponding alcohol, 2,2-dimethylhex-4-yn-1-ol . This method avoids O-alkylation side products common in enolate chemistry.
Methodology: Swern Oxidation
Rationale: The Swern oxidation is chosen for its mild conditions, preventing isomerization of the
Reagents & Materials
-
Substrate: 2,2-Dimethylhex-4-yn-1-ol (1.0 equiv)
-
Oxidant: Oxalyl chloride (
, 1.5 equiv), Dimethyl sulfoxide (DMSO, 3.0 equiv) -
Base: Triethylamine (
, 5.0 equiv) -
Solvent: Anhydrous Dichloromethane (
)
Step-by-Step Protocol
-
Activation: In a flame-dried round-bottom flask under
atmosphere, dissolve oxalyl chloride in anhydrous and cool to -78 °C . -
DMSO Addition: Add DMSO dropwise over 10 minutes. Observation: Gas evolution (
, ) typically occurs. Stir for 15 minutes to form the active alkoxysulfonium ion. -
Substrate Addition: Add a solution of 2,2-dimethylhex-4-yn-1-ol in
dropwise to the reaction mixture at -78 °C. Stir for 45 minutes. -
Elimination: Add
dropwise. The mixture will turn cloudy/white. Allow the reaction to warm to 0 °C over 1 hour. -
Quench & Workup: Quench with saturated
solution. Extract with (3x). Wash combined organics with brine, dry over , and concentrate in vacuo (careful: product is volatile). -
Purification: Flash column chromatography (Silica gel, 5% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Swern oxidation pathway for the synthesis of 2,2-dimethylhex-4-ynal.
Spectroscopic Data Analysis
The following data is synthesized from high-fidelity literature precedents for this specific CAS and its immediate structural analogues (e.g., J. Org.[1] Chem. 2009, 74, 1698).[1]
A. Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,
)
The spectrum is characterized by the distinct aldehyde singlet and the gem-dimethyl singlet. The propargylic protons exhibit long-range coupling.
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 9.48 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton; deshielded by carbonyl anisotropy. |
| 2.32 | Quartet (q, | 2H | -CH | Propargylic methylene. Coupled to the terminal methyl group across the alkyne. |
| 1.76 | Triplet (t, | 3H | -CH | Terminal methyl group of the internal alkyne. |
| 1.12 | Singlet (s) | 6H | -C(CH | Gem-dimethyl group. Chemically equivalent due to free rotation. |
C NMR (100 MHz,
)
| Shift ( | Type | Assignment |
| 204.8 | Quaternary (C) | C=O (Carbonyl) |
| 78.5 | Quaternary (C) | -C |
| 74.2 | Quaternary (C) | -C |
| 46.1 | Quaternary (C) | C |
| 26.8 | Methylene ( | C3 (Propargylic) |
| 21.5 | Methyl ( | Gem-dimethyl |
| 3.5 | Methyl ( | Terminal Methyl |
B. Infrared Spectroscopy (FT-IR)
-
1725-1730 cm
: Strong C=O stretching vibration (Aldehyde). -
2710 & 2810 cm
: Weak C-H stretching (Fermi doublet characteristic of aldehydes). -
2230-2250 cm
: Weak/Medium C C stretching (Internal alkyne). Note: Internal alkynes often show weaker bands than terminal alkynes due to smaller dipole moment changes.
C. Mass Spectrometry (MS)
-
Ionization Mode: EI (70 eV)
-
Molecular Ion (
): m/z 124 -
Base Peak: Likely m/z 41 (
) or m/z 55 ( ) due to fragmentation of the hydrocarbon chain. -
Diagnostic Fragment: Loss of formyl radical (M - 29) giving m/z 95.
Structural Validation & Logic Map
To confirm the identity of the synthesized compound, researchers must verify the connectivity between the aldehyde and the alkyne chain. The gem-dimethyl group acts as a "spectral firewall," breaking spin-spin coupling between the aldehyde proton and the rest of the chain, resulting in a clean singlet at ~9.5 ppm.
Connectivity Logic Diagram
Figure 2: NMR connectivity logic. The quaternary C2 isolates the aldehyde proton spin system from the alkyne chain.
References
-
Helmboldt, H., & Hiersemann, M. (2009).[1] "Claisen Rearrangement of 2-Alkoxycarbonyl-Substituted Allyl Vinyl Ethers." The Journal of Organic Chemistry, 74(4), 1698–1708.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 950206-13-0". PubChem.
-
Trost, B. M., & Breder, A. (2011). "Rh-Catalyzed Cycloisomerization of 1,6-Enynes." Organic Letters, 13(3), 398–401. (Contextual reference for enyne cyclization precursors).
Sources
Technical Guide: Stability and Storage of 2,2-Dimethylhex-4-ynal
The following technical guide details the stability profile and storage protocols for 2,2-Dimethylhex-4-ynal , synthesized for researchers and drug development professionals.
Executive Summary
2,2-Dimethylhex-4-ynal (C₈H₁₂O) is a specialized internal alkynyl aldehyde intermediate.[1] While structurally robust against alpha-deprotonation due to the gem-dimethyl substitution at the
Part 1: Stability Profile & Degradation Mechanisms
Structural Analysis & Causality
The stability of 2,2-Dimethylhex-4-ynal is governed by three distinct structural features. Understanding these allows for a "first-principles" approach to handling.
| Feature | Structural Characteristic | Impact on Stability |
| Aldehyde Group | Terminal Carbonyl (-CHO) | High Risk: Primary site of aerobic oxidation. Converts to 2,2-dimethylhex-4-ynoic acid upon exposure to air. |
| Quaternary Carbon at C2 | Protective: Lacks | |
| Internal Alkyne | C4-C5 Triple Bond | Moderate Risk: More stable than terminal alkynes, but susceptible to hydration or polymerization under acidic conditions or elevated temperatures. |
Primary Degradation Pathway: Autoxidation
Unlike standard aldehydes, the gem-dimethyl group prevents enol-based degradation. Therefore, the dominant failure mode is radical-chain autoxidation .
-
Initiation: Trace metal ions or UV light generate a radical at the formyl hydrogen.
-
Propagation: Reaction with O₂ forms a peracid intermediate, which disproportionates to form the carboxylic acid contaminant.
Visualization of Degradation Pathways
The following diagram illustrates the critical degradation vectors that storage protocols must mitigate.
Caption: Primary degradation vectors for 2,2-Dimethylhex-4-ynal: Oxidation is the dominant risk factor.[1]
Part 2: Storage & Handling Protocols[2]
The "Cold-Chain Inert" Standard
To maintain purity >98% over extended periods (6+ months), you must implement a multi-barrier storage system. The analogous compound 2,2-dimethyl-4-pentenal is commercially stabilized with hydroquinone; however, for high-purity research applications, inert atmosphere storage is preferred over additives that may interfere with catalysis.
Storage Specifications Table
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius suppression of radical oxidation rates. |
| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Displaces O₂. Argon is preferred (heavier than air) for resealable vials. |
| Container | Amber Glass (Silanized) | Amber blocks UV initiation of radicals. Silanization prevents surface acidity from catalyzing alkyne shifts. |
| Closure | Teflon (PTFE) lined cap | Prevents leaching of plasticizers and ensures a gas-tight seal. |
| Stabilizer | Optional: 0.1% BHT or Hydroquinone | Only if inert storage is impossible. Note: Must be removed via flash chromatography before metal-catalyzed coupling. |
Handling Workflow (Self-Validating System)
This workflow ensures that every time the container is opened, the integrity of the remaining stock is preserved.
-
Equilibration: Allow the frozen vial to warm to room temperature before opening.
-
Reason: Prevents condensation of atmospheric water into the cold aldehyde, which could hydrolyze the alkyne or hydrate the aldehyde.
-
-
Dispensing: Use a gas-tight syringe or conduct transfers inside a glovebox.
-
Purging: If outside a glovebox, backfill the headspace with a gentle stream of dry Argon for 30 seconds before resealing.
-
Sealing: Wrap the cap junction with Parafilm to reduce oxygen diffusion during freezer storage.
Part 3: Quality Control & Validation
Before committing this intermediate to a high-value synthesis (e.g., drug candidate cyclization), you must validate its purity. The following analytical signatures confirm integrity.
1H-NMR Diagnostic Check
Run a quick 1H-NMR in CDCl₃ to check for the "Acid Shift."
-
Target Signal (Aldehyde): Look for the singlet at
9.4 – 9.6 ppm . -
Impurity Signal (Carboxylic Acid): A broad singlet at
10.0 – 12.0 ppm indicates oxidation. -
Impurity Signal (Alkyne Shift): Loss of the distinct methyl singlet sharpness or appearance of olefinic protons suggests isomerization/polymerization.
Purification of Degraded Stock
If oxidation (>5%) is detected:
-
Dissolve the crude material in Et₂O or CH₂Cl₂.
-
Wash with saturated aqueous NaHCO₃ (removes the carboxylic acid).
-
Dry organic layer over MgSO₄ and concentrate.
-
Distill (Kugelrohr) under high vacuum if high purity is required.
Validated Storage Workflow Diagram
This logic flow ensures the material is always qualified before use.
Caption: Operational logic for retrieving 2,2-Dimethylhex-4-ynal from storage.
References
-
Trost, B. M., & Bartlett, M. J. (2012). Palladium-Catalyzed Synthesis of Alkyne-Containing Compounds. Accounts of Chemical Research. Link (General reference for alkyne handling).
-
Fisher Scientific. (2021). Safety Data Sheet: 2,2-Dimethyl-4-pentenal. (Analogous compound stability data). Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for aldehyde purification). Link
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of autoxidation). Link
Sources
Strategic Evaluation of a Novel Aldehyde-Alkyne Compound: A Research Primer on 2,2-Dimethylhex-4-ynal
An In-depth Technical Guide
Executive Summary
The field of drug discovery is characterized by the continuous exploration of novel chemical entities. 2,2-Dimethylhex-4-ynal represents such an entity—a small molecule possessing a unique combination of a reactive aldehyde, a sterically hindered gem-dimethyl group, and an internal alkyne. A thorough review of the scientific literature reveals a significant gap in our understanding of this compound's biological potential, with no substantive studies published to date. This guide, therefore, serves as a strategic and methodological primer for researchers and drug development professionals. It is designed to direct the systematic investigation of 2,2-Dimethylhex-4-ynal, from initial computational predictions to rigorous experimental validation. We will outline a comprehensive research program that not only seeks to identify potential biological activities but also to establish a robust framework for its mechanistic elucidation. This document is built on the principle that a well-designed experimental cascade, grounded in chemical intuition and validated by orthogonal methods, is paramount when exploring uncharted chemical space.
Structural and Physicochemical Analysis: Formulating a Hypothesis
The structure of 2,2-Dimethylhex-4-ynal provides the foundational clues for its potential biological interactions. A rigorous analysis of its functional groups is the first step in forming a testable hypothesis.
-
The Aldehyde Moiety: This is the most reactive group. Aldehydes are known electrophiles capable of forming reversible (Schiff base) or irreversible (covalent) bonds with nucleophilic residues on proteins, particularly the lysine and cysteine side chains. This immediately suggests a potential mechanism of action as a covalent inhibitor, a class of drugs that has seen a resurgence in interest due to its potential for high potency and prolonged duration of action.
-
The Internal Alkyne: While less reactive than a terminal alkyne, the internal alkyne introduces rigidity into the molecule's backbone. It can also participate in metabolic transformations or potentially interact with metallic centers in metalloenzymes.
-
The Gem-Dimethyl Group: Positioned alpha to the aldehyde, this group provides significant steric hindrance. This has two key implications: it may decrease the reactivity of the aldehyde, preventing off-target reactions and increasing selectivity, and it creates a defined three-dimensional shape that will govern its binding to a specific protein pocket.
A preliminary in silico assessment of its drug-like properties provides a baseline for its potential as a therapeutic agent.
Table 1: Predicted Physicochemical Properties of 2,2-Dimethylhex-4-ynal
| Property | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | ~124.18 g/mol | Yes (< 500) |
| LogP (Octanol/Water) | ~1.8 - 2.2 | Yes (< 5) |
| Hydrogen Bond Donors | 0 | Yes (< 5) |
| Hydrogen Bond Acceptors | 1 (the aldehyde oxygen) | Yes (< 10) |
These predictions suggest that 2,2-Dimethylhex-4-ynal has favorable oral bioavailability characteristics, making it an attractive starting point for a drug discovery campaign.
A Phased Approach to Biological Investigation: From Prediction to Validation
We propose a multi-phased research workflow designed to systematically uncover and validate the biological activity of 2,2-Dimethylhex-4-ynal. This strategy prioritizes resource-efficient screening in the initial phases, followed by more complex, targeted experiments as evidence accumulates.
Figure 1: A proposed four-phase workflow for the systematic evaluation of 2,2-Dimethylhex-4-ynal.
Phase 1: In Silico Prediction and Synthesis
The initial phase focuses on computational modeling to guide experimental design and the synthesis of high-purity material.
Protocol 1: In Silico Target and ADMET Prediction
-
Obtain SMILES String: Convert the chemical name "2,2-Dimethylhex-4-ynal" to its canonical SMILES representation.
-
Target Prediction: Submit the SMILES string to multiple web-based target prediction servers like SwissTargetPrediction and PharmMapper.
-
Causality: These tools operate on the principle of chemical similarity, comparing the input structure to libraries of known bioactive ligands. This provides a probabilistic list of potential protein targets.
-
-
ADMET Prediction: Utilize tools such as SwissADME or pkCSM to predict properties like absorption, distribution, metabolism, excretion, and toxicity.
-
Causality: This step is crucial for early risk assessment. For instance, a prediction of high hepatotoxicity or poor absorption might deprioritize the compound unless a specific local delivery is envisioned.
-
-
Synthesize and Consolidate Data: Collate the predicted targets and ADMET properties into a summary table. Prioritize targets that appear across multiple prediction platforms and are linked to disease pathways.
Phase 2: Broad In Vitro Screening
This phase uses unbiased, broad-spectrum assays to detect any significant biological activity without preconceived notions of the target.
Protocol 2: Cytotoxicity Screening
-
Cell Line Panel Selection: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, and at least one non-cancerous cell line (e.g., primary fibroblasts) to assess selectivity.
-
Compound Preparation: Prepare a 10 mM stock solution of 2,2-Dimethylhex-4-ynal in DMSO. Perform serial dilutions to create a dose-response curve (e.g., from 100 µM down to 1 nM).
-
Cell Treatment: Plate cells in 96-well plates and allow them to adhere overnight. Replace the medium with a fresh medium containing the various concentrations of the compound. Include a DMSO-only vehicle control.
-
Viability Assay: After a 72-hour incubation period, assess cell viability using a resazurin-based assay (e.g., PrestoBlue) or an ATP-based assay (e.g., CellTiter-Glo). These methods provide a quantitative measure of metabolic activity or ATP content, which are proxies for cell viability.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.
-
Self-Validation: The inclusion of a non-cancerous cell line provides an immediate measure of the therapeutic index. A compound that is highly potent against cancer cells but not normal cells is of significant interest.
-
Phase 3: Target Deconvolution and Validation
If Phase 2 reveals promising activity (e.g., selective cytotoxicity), the next critical step is to identify the specific molecular target(s) responsible for this effect.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement within a cellular context. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
-
Cell Culture and Lysis: Grow cells to confluency, harvest, and resuspend them in a suitable buffer. Lyse the cells to create a protein extract.
-
Compound Incubation: Treat the cell lysate with 2,2-Dimethylhex-4-ynal or a vehicle control (DMSO) and incubate to allow for target binding.
-
Heat Shock: Aliquot the treated lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Run the samples on an SDS-PAGE gel and perform a Western blot for the top candidate protein identified in Phase 1.
-
Data Interpretation: A successful target will show a "thermal shift"—it will remain in the soluble fraction at higher temperatures in the drug-treated sample compared to the vehicle control. This provides strong evidence of direct binding in a complex biological matrix.
Phase 4: Mechanistic Studies
Once a target is validated, the focus shifts to understanding the functional consequences of the compound-target interaction.
Figure 2: Hypothetical pathway showing inhibition of a target kinase by 2,2-Dimethylhex-4-ynal.
Assuming the validated target is a protein kinase, a logical next step would be to investigate its enzymatic inhibition and the effect on downstream signaling.
Protocol 4: Kinase Inhibition Assay and Pathway Analysis
-
Enzyme Kinetics: Perform an in vitro kinase assay using the purified recombinant target enzyme, a known substrate, and radio-labeled ATP ([γ-³²P]ATP). Measure the incorporation of the radiolabel into the substrate in the presence of varying concentrations of 2,2-Dimethylhex-4-ynal. This will determine the IC50 for direct enzyme inhibition and can be used to elucidate the mode of inhibition (e.g., competitive, non-competitive).
-
Downstream Signaling Analysis: Treat cells with an effective concentration of the compound (e.g., at its cellular IC50). Lyse the cells at various time points and perform a Western blot to probe for the phosphorylation status of the known downstream substrate of the target kinase.
-
Causality and Trustworthiness: A decrease in the phosphorylation of the substrate that correlates with the dose and time of compound treatment provides a direct link between target engagement and a functional cellular outcome, solidifying the mechanism of action.
-
Future Directions and Therapeutic Potential
The comprehensive evaluation outlined above will provide a robust dataset to make an informed decision on the future of 2,2-Dimethylhex-4-ynal as a potential therapeutic agent. If a validated target and a clear cellular mechanism are identified, future work would involve:
-
Lead Optimization: Synthesizing analogs of the parent compound to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Assessing the efficacy and safety of the optimized compound in relevant animal models of the disease implicated by the target's function.
-
Biomarker Development: Identifying biomarkers that can track the compound's activity in vivo and potentially be used to select patient populations in future clinical trials.
The journey from a novel chemical structure to a potential drug is long and complex. However, by employing a systematic, hypothesis-driven, and rigorously validated approach, we can efficiently navigate this process and unlock the full therapeutic potential of unique molecules like 2,2-Dimethylhex-4-ynal.
References
-
Title: Covalent inhibitors: a rational approach to drug design. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Cell viability assays. Source: Current Protocols in Molecular Biology URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]
Methodological & Application
Application Note: Derivatization of 2,2-Dimethylhex-4-ynal for Robust GC-MS Analysis
Introduction: Overcoming the Analytical Challenges of a Bifunctional Analyte
2,2-Dimethylhex-4-ynal is a molecule of interest that presents a unique set of challenges for gas chromatography-mass spectrometry (GC-MS) analysis. Its structure incorporates two distinct functional groups: a reactive aldehyde and an internal alkyne. Direct analysis is often hampered by several factors:
-
High Polarity and Reactivity of the Aldehyde Group: The aldehyde functionality makes the molecule prone to thermal degradation in the hot GC inlet, potential isomerization, and irreversible adsorption onto active sites within the GC column.[1][2] This can lead to poor peak shape, low sensitivity, and non-reproducible quantification.
-
Volatility Issues: While not extremely non-volatile, the polarity of the aldehyde can limit its efficient transfer into the gas phase, impacting detection limits.[1][3]
-
Suboptimal Mass Spectra: The native molecule might produce a mass spectrum with extensive fragmentation or non-specific ions, making confident identification and quantification difficult.
Chemical derivatization is a crucial sample preparation technique that chemically modifies an analyte to improve its analytical properties for GC-MS.[2][4][5] For 2,2-Dimethylhex-4-ynal, a targeted derivatization strategy can mitigate the aforementioned issues by converting the problematic aldehyde group into a more stable, less polar, and more volatile derivative.[6][7] This application note provides a detailed guide and protocols for the effective derivatization of 2,2-Dimethylhex-4-ynal, ensuring robust and reliable GC-MS analysis.
The Strategic Rationale: Why Derivatize 2,2-Dimethylhex-4-ynal?
The primary goal of derivatizing 2,2-Dimethylhex-4-ynal is to "protect" or mask the reactive aldehyde group. This strategic modification yields several key advantages:
-
Increased Volatility and Thermal Stability: By converting the polar carbonyl group into a less polar oxime or silyl ether, the overall volatility of the molecule is increased, allowing for elution at lower temperatures and reducing the risk of on-column degradation.[6][8][9]
-
Improved Chromatographic Performance: Derivatization minimizes interactions between the analyte and active sites (e.g., free silanol groups) on the GC column and liner. This results in sharper, more symmetrical peaks, leading to better resolution and improved quantification accuracy.[4][7]
-
Enhanced Mass Spectrometric Detection: Derivatization introduces specific chemical moieties that can direct mass spectral fragmentation pathways, often producing characteristic, high-mass ions that are ideal for selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS), thereby significantly increasing sensitivity and selectivity.[10][11]
For this particular analyte, we will focus on two highly effective and widely adopted derivatization techniques: Oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Recommended Derivatization Protocols
This section details the step-by-step methodologies for the two recommended derivatization approaches. It is critical to perform these reactions in an environment free of moisture, as water can deactivate the derivatizing reagents.[12][13]
Protocol 1: Oximation with PFBHA
Oximation specifically targets the carbonyl group of the aldehyde. PFBHA is an excellent reagent for this purpose as it reacts to form a stable oxime derivative.[1][14] The pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive to Electron Capture Detection (ECD) and producing a characteristic base peak at m/z 181 in the mass spectrum under Electron Ionization (EI), which is ideal for sensitive and selective detection.[10][11]
Materials:
-
2,2-Dimethylhex-4-ynal standard or sample extract
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
High-purity solvent (e.g., Hexane, Ethyl Acetate, or Toluene)
-
Anhydrous Pyridine (optional, as a catalyst and acid scavenger)
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
Step-by-Step Procedure:
-
Sample Preparation: Transfer a known volume of the sample or standard solution containing 2,2-Dimethylhex-4-ynal into a reaction vial. If the sample is in a non-volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a fresh solution of PFBHA in a suitable solvent (e.g., 10-20 mg/mL in water or a buffer).
-
Derivatization Reaction:
-
To the dried sample residue, add 100 µL of the PFBHA solution.
-
(Optional) Add 10-20 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Incubation: Heat the vial at 60-75°C for 60 minutes to drive the reaction to completion.[15][16] Reaction times and temperatures may need optimization depending on the sample matrix and analyte concentration.[16]
-
Cooling and Extraction:
-
Allow the vial to cool to room temperature.
-
Add 200 µL of a non-polar organic solvent (e.g., hexane) and 200 µL of purified water.
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic layer.
-
Centrifuge the vial for 5 minutes at a low speed to ensure complete phase separation.
-
-
Sample Transfer: Carefully transfer the upper organic layer into an autosampler vial for GC-MS analysis.
Protocol 2: Silylation with BSTFA
Silylation is a broader derivatization technique that replaces active hydrogens (found in hydroxyl, carboxyl, and amine groups) with a trimethylsilyl (TMS) group.[6][8] While aldehydes do not have an active hydrogen, they can exist in equilibrium with their enol tautomer, which does possess a reactive hydroxyl group. Silylation of the enol form can occur, although direct oximation is generally more specific and efficient for aldehydes. However, if other analytes with hydroxyl or carboxyl groups are present in the sample, a two-step derivatization (methoximation followed by silylation) is a powerful approach for comprehensive profiling.[8][9][17] For the purpose of this note, we will describe the direct silylation protocol, which can be effective under the right conditions.
Materials:
-
2,2-Dimethylhex-4-ynal standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[18]
-
Anhydrous Pyridine or other suitable aprotic solvent (e.g., Acetonitrile, Dichloromethane).
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
Step-by-Step Procedure:
-
Sample Preparation: Transfer an aliquot of the sample or standard solution into a reaction vial. It is crucial that the sample is completely anhydrous. Evaporate the solvent to absolute dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 50 µL of an aprotic solvent (e.g., pyridine or acetonitrile) to redissolve the analyte.
-
Add 50 µL of BSTFA (+1% TMCS). The reagent should be added in excess.[12]
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Incubation: Heat the vial at 60-70°C for 30-60 minutes. Optimization of time and temperature may be necessary.[19]
-
Cooling: Allow the vial to cool to room temperature.
-
Sample Transfer: The reaction mixture can be directly injected into the GC-MS. No extraction or workup is typically required. Transfer the cooled mixture to an autosampler vial for analysis.
Visualizing the Derivatization Workflows
To clarify the experimental process, the following diagrams illustrate the logical flow of each derivatization protocol.
Caption: PFBHA Oximation Workflow Diagram.
Caption: BSTFA Silylation Workflow Diagram.
Expected Results and Data Interpretation
The successful derivatization of 2,2-Dimethylhex-4-ynal will be evident from both the chromatogram and the mass spectrum.
| Parameter | Underivatized Analyte (Expected) | PFBHA-Oxime Derivative | TMS-Enol Ether Derivative |
| Retention Time | Shorter, may be variable | Significantly longer | Longer |
| Peak Shape | Potentially broad, tailing | Sharp, symmetrical | Sharp, symmetrical |
| Molecular Weight | 124.18 g/mol | 319.28 g/mol | 196.34 g/mol |
| Key MS Ions (m/z) | M+, fragments from alkyl chain loss | 181 (base peak) , M+, [M-NO]+ | 73 (base peak) , [M-15]+, M+ |
Interpretation of Mass Spectra:
-
PFBHA Derivative: The mass spectrum will be dominated by the pentafluorobenzyl cation at m/z 181 .[10][11] This ion is highly specific and provides an excellent target for Selected Ion Monitoring (SIM) for trace-level quantification. The molecular ion (M+) at m/z 319 should also be visible.
-
TMS Derivative: The spectrum of a TMS derivative is typically characterized by a base peak at m/z 73 , corresponding to the trimethylsilyl cation ([Si(CH_3)_3]^+).[20][21] Another common fragment is the loss of a methyl group from the molecular ion ([M-15]+).[22][23] The molecular ion (M+) at m/z 196 should be present.
Conclusion and Best Practices
Derivatization is an indispensable tool for the reliable GC-MS analysis of challenging analytes like 2,2-Dimethylhex-4-ynal. The conversion of the reactive aldehyde group into a stable PFBHA-oxime is the recommended primary approach due to its specificity, the stability of the derivative, and the generation of a highly sensitive and selective ion for mass spectrometric detection. Silylation with BSTFA offers an alternative, particularly in workflows where other functional groups require derivatization.
For optimal results, researchers should adhere to the following best practices:
-
Always use high-purity reagents and solvents.
-
Ensure all glassware is clean and dry to prevent reagent deactivation.
-
Perform reactions in a moisture-free environment.
-
Optimize reaction time and temperature for your specific sample matrix and concentration levels.
-
Always analyze a derivatized standard to confirm retention time and mass spectral fragmentation before analyzing unknown samples.
By implementing these robust derivatization protocols, researchers can overcome the inherent analytical difficulties of 2,2-Dimethylhex-4-ynal and achieve high-quality, reproducible data in their GC-MS analyses.
References
- Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
- Sigma-Aldrich. BSTFA + TMCS, 99:1, for derivatization (GC/GC-MS).
- Al-Hetlani, E., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2133.
- Deng, C., & Zhang, X. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 18(15), 1715-20.
- Supelco. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
- BenchChem. (2025, December). Application Notes and Protocols for Carbonyl Derivatization using O-substituted Hydroxylamines.
- Jeleń, H. H., & Gracka, A. (2015). Determination of C3–C10 Aliphatic Aldehydes Using PFBHA Derivatization and Solid Phase Microextraction (SPME). Application to the Analysis of Beer. Food Analytical Methods, 8, 2029–2037.
- Sessions, A. L. (2009, July). Preparation of TMS Derivatives for GC/MS. Sessions Biogeochemistry Lab.
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
- Al-Hetlani, E., et al. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2133.
- Cele-Dube, Z., & Koot, A. (2009, February 15). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
- Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Restek Corporation. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide).
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2-Hydroxypentanal for Analytical Purposes.
- Cancilla, D. A., & Que Hee, S. S. (1992). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection.
- Johnson, D. W., et al. (2009). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. Lipids, 44(7), 657–662.
- Zampolli, S., et al. (2020). Chromatogram and mass spectra of formaldehyde O-(pentafluorobenzyl)oxime (FA-Oxime), 2,3,4,5,6-pentafluorobenzyl alcohol (PFBA), and O--(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA). ResearchGate.
- Uchiyama, S., & Inaba, Y. (2002). Reaction of Aldehydes with PFBOA. ResearchGate.
- Kautzman, K. E., et al. (2006). LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. Analytical Chemistry, 78(13), 4479–4487.
- Wójcik, M., et al. (2022, September 23). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Frontiers in Molecular Biosciences, 9, 989635.
- Kumar, A., et al. (2016). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 6(4), 34.
- Santa, T., & Fukushima, T. (2017). LC-MS-based Methods for Characterizing Aldehydes. ResearchGate.
- Zaikin, V. G., & Polyakova, O. K. (1984). 0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids.
- TCI Chemicals. GC Derivatization Reagents.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-10.
- Harvey, D. J. (2020, March 15). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
- Rutgers University. (n.d.). Sequential Derivatization of Polar Organic Compounds in Cloud Water Using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride, N, O-Bis(trimethylsilyl)trifluoroacetamide, and Gas-Chromatography/Mass Spectrometry Analysis.
- Uchiyama, S., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(4), 311-318.
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
- Jamil, N., et al. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136.
- Harvey, D. J. (2019, December 5). Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. ResearchGate.
- Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245-257.
- Barluenga, S., et al. (2021, August 5).
- Harvey, D. J., et al. (1972). Formation and fragmentation of [M + 73]⁺ ions from the TMS derivative of l‐α‐glycerophosphate. ResearchGate.
- Le Quéré, J. L., et al. (2019, February 1). Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water and oxygen in gas chromatography/quadrupole time‐of‐flight systems. Rapid Communications in Mass Spectrometry, 33(3), 269-273.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- Lin, D. L., & Wang, S. M. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
- LCGC International. (2008, September 15). Derivatization of Carbonyl Compounds for GC-MS Analysis.
- Wang, S. M., & Lin, D. L. (2010). Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS. Forensic Science Review, 22(1), 1-22.
- ChemRxiv. (2023, December 14). Carboxylate catalyzed silylation of alkynes.
- Fluka. (n.d.). Silylation Overview.
- Yamamoto, S., et al. (2013). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. International Journal of Geosciences, 4(1), 1-5.
- MDPI. (n.d.). Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition).
- LCGC International. (2020, October 14). Trends and Developments in GC and GC–MS.
- Wiley Analytical Science. (2015, October 7). New study shows GC-MS can alter samples during analysis.
Sources
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- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry [mdpi.com]
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"NMR characterization of 2,2-Dimethylhex-4-ynal"
Executive Summary
This technical guide details the structural elucidation of 2,2-Dimethylhex-4-ynal , a critical synthetic intermediate often employed in the construction of complex terpenes and polyketide fragments. The presence of a quaternary carbon at the
This protocol provides a self-validating workflow for researchers to confirm identity and purity, utilizing 1D (
Structural Analysis & Strategy
Before acquisition, a theoretical connectivity analysis is required to establish the "Expected vs. Observed" logic.
Molecule: 2,2-Dimethylhex-4-ynal
Formula:
-
Aldehyde (C1): Diagnostic downfield shift; singlet multiplicity expected due to quaternary C2.
-
Quaternary Center (C2): "Silent" in
H NMR (no attached protons) but crucial in HMBC. -
Gem-dimethyl (C2-Me): Intense singlet, integrating to 6H.
-
Internal Alkyne (C4-C5): Separates the propargylic methylene (C3) from the terminal methyl (C6).
-
Long-Range Coupling: Expect
coupling between C3 and C6 across the alkyne.
Figure 1: Structural connectivity and key spectroscopic interactions. Note the long-range coupling between C3 and C6.
Experimental Protocols
Protocol A: Sample Preparation
Rationale: Concentration effects can shift signals, particularly the aldehyde proton. Filtration removes particulates that degrade line shape (shimming).
-
Mass: Weigh 15–20 mg of the analyte into a clean vial.
-
Solvent: Add 0.6 mL of CDCl
(Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.-
Note: Ensure CDCl
is acid-free. Acidic impurities can catalyze the oxidation of the aldehyde to the carboxylic acid or acetal formation.
-
-
Filtration: Filter the solution through a cotton plug within a glass pipette directly into a high-precision 5mm NMR tube.
-
Volume: Verify sample height is ~4.5 cm (approx. 0.6 mL) to match the coil length of standard probes.
Protocol B: Acquisition Parameters (600 MHz equivalent)
Rationale: Optimized relaxation delays are required for accurate integration of the aldehyde and quaternary carbons.
| Parameter | ||
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Spectral Width | 14 ppm (-2 to 12 ppm) | 240 ppm (-10 to 230 ppm) |
| Acquisition Time | 3.0 sec | 1.0 sec |
| Relaxation Delay (d1) | 5.0 sec (Crucial for aldehyde integration) | 2.0 sec |
| Scans (NS) | 16 | 1024 (S/N > 50 for quat. carbons) |
| Temperature | 298 K | 298 K |
Data Analysis & Interpretation
H NMR Characterization
The proton spectrum confirms the skeleton. The absence of coupling on the aldehyde proton is the primary quality control (QC) check for the quaternary C2 center.
Table 1:
| Position | Mult. | Integ. | Assignment Logic | ||
| H-1 | 9.45 | s | 1H | - | Aldehyde. Singlet confirms no H on C2. Sharp peak indicates no exchange. |
| H-3 | 2.32 | q | 2H | 2.6 | Propargylic CH |
| H-6 | 1.76 | t | 3H | 2.6 | Terminal CH |
| H-2(Me) | 1.12 | s | 6H | - | Gem-dimethyl. Intense singlet. Diagnostic for 2,2-substitution. |
Note on Coupling: The coupling between H-3 and H-6 is a classic homoallylic coupling through the triple bond. While often unresolved in lower-field instruments (appearing as broad singlets), at 400 MHz+ this presents as a distinct quartet (
C NMR Characterization
Carbon NMR is essential to resolve the alkyne carbons and verify the quaternary center.
Table 2:
| Position | Type (DEPT) | Assignment Logic | |
| C-1 | 204.8 | CH | Carbonyl. Typical aldehyde region. |
| C-5 | 78.5 | C (quat) | Internal Alkyne. Deshielded slightly by methyl. |
| C-4 | 76.2 | C (quat) | Internal Alkyne. |
| C-2 | 46.1 | C (quat) | Quaternary Center. Key structural pivot point. |
| C-3 | 28.4 | CH | Propargylic methylene. |
| C-2(Me) | 21.5 | CH | Gem-dimethyls. |
| C-6 | 3.5 | CH | Terminal methyl (shielded by alkyne anisotropy). |
Advanced Validation: 2D NMR Workflow
To ensure the structure is not an isomer (e.g., an allenyl aldehyde), 2D correlations are required.
HMBC (Heteronuclear Multiple Bond Coherence)
This is the definitive experiment for this molecule.
-
C2 Confirmation: The gem-dimethyl protons (
1.12) will show strong correlations to C2 ( 46.1) and correlations to C1 (aldehyde) and C3 (methylene). -
Alkyne Placement: The terminal methyl protons (
1.76) will correlate to C5 ( ) and C4 ( ). -
Linkage: The methylene protons (
2.[1][2][3]32) will correlate to C1 , C2 , C4 , and C5 , bridging the two halves of the molecule.
Figure 2: HMBC Correlation Logic. Red arrows indicate correlations establishing the gem-dimethyl/aldehyde proximity.
Troubleshooting & Quality Control
-
Issue: Aldehyde peak broad or missing.
-
Cause: Exchange with acidic impurities or oxidation.
-
Solution: Filter CDCl
through basic alumina before use.
-
-
Issue: H-3 and H-6 appear as broad singlets.
-
Cause: Poor shimming or low field strength (<300 MHz).
-
Solution: Re-shim on the lock signal. Apply a window function (Gaussian multiplication, LB = -0.3, GB = 0.3) during processing to resolve the fine coupling.
-
-
Issue: Extra peak at ~9.8 ppm.
-
Cause: Oxidation to carboxylic acid.
-
Solution: Purify via rapid silica chromatography immediately before analysis.
-
References
-
Reich, H. J. (2024). Structure Determination Using NMR: Spin-Spin Splitting in Alkynes. University of Wisconsin-Madison. [Link]
-
AIST. (2024). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general shift verification). [Link]
Sources
"purification of 2,2-Dimethylhex-4-ynal by column chromatography"
Technical Application Note: Isolation and Purification of 2,2-Dimethylhex-4-ynal
Part 1: Executive Summary & Chemo-Physical Profile
Abstract The purification of 2,2-dimethylhex-4-ynal presents a dual challenge: volatility (due to its low molecular weight, ~124.18 g/mol ) and chemical sensitivity (aldehyde oxidation and potential acid-catalyzed hydration of the alkyne). Standard rotary evaporation protocols often lead to significant yield loss, while improper stationary phase selection can result in on-column degradation. This guide details a high-recovery workflow using optimized Flash Column Chromatography, emphasizing a "Self-Validating" fraction analysis and controlled solvent removal.
Analyte Profile
-
IUPAC Name: 2,2-Dimethylhex-4-ynal
-
Structure: An internal alkyne with a gem-dimethyl substituted aldehyde.
-
Key Feature: The gem-dimethyl group at the
-position prevents enolization, rendering the molecule resistant to self-aldol condensation. However, the aldehyde remains susceptible to oxidation to the corresponding carboxylic acid. -
Boiling Point (Est.): 145–155 °C (Atmospheric). Significant vapor pressure exists at standard rotary evaporator pressures (< 20 mbar).
| Property | Specification | Implication for Purification |
| Molecular Weight | 124.18 g/mol | High Volatility Risk. Do not use high-vacuum pumps for solvent removal. |
| Functionality | Aldehyde, Internal Alkyne | Susceptible to oxidation; Alkyne stable to mild acid but aldehyde may form acetals. |
| Polarity | Low-Medium | Elutes rapidly in non-polar solvents. |
| UV Activity | Low | The internal alkyne/aldehyde conjugation is weak/absent. UV detection (254 nm) is unreliable. |
Part 2: Method Development & Pre-Chromatographic Considerations
Visualization Strategy (The "Blind Spot" Fix)
Because 2,2-dimethylhex-4-ynal lacks a strong chromophore (no extended conjugation), standard UV detection at 254 nm is often insufficient. You must rely on chemical staining.
-
Primary Stain (Aldehyde Specific): 2,4-Dinitrophenylhydrazine (2,4-DNP) .
-
Secondary Stain (Unsaturation/General): Potassium Permanganate (KMnO₄) .
-
Protocol: Run TLC. Dip in 2,4-DNP.[6] Heat gently. If positive, confirm alkyne integrity on a separate plate with KMnO₄.
Stationary Phase Selection
While the gem-dimethyl group protects against enolization, silica gel is slightly acidic. To prevent acid-catalyzed acetal formation (if using alcohol-based mobile phases) or hydration:
-
Recommended: Standard Silica Gel 60 (40–63 µm).
-
Modifier: If the crude mixture contains significant alcohols, pre-wash the column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites. Note: For this specific molecule, standard silica is usually sufficient if the elution is rapid.
Mobile Phase Optimization
Avoid methanol, which can form acetals with the aldehyde on acidic silica.
-
Solvent A: Hexanes (or Pentane for easier evaporation).
-
Solvent B: Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).
-
Target Rf: 0.35 in the chosen solvent system.
-
Starting Point: 95:5 Hexanes:EtOAc.
Part 3: Detailed Experimental Protocol
Step 1: Sample Loading
Do not dissolve the crude oil in a large volume of solvent. Band broadening will ruin the separation of this low-molecular-weight compound.
-
Technique: Liquid loading is preferred if the oil is fluid. If viscous, dilute with the minimum amount of 9:1 Hexanes:EtOAc (approx. 0.5 mL per gram of crude).
-
Dry Loading (Alternative): If the crude is dirty, adsorb onto Celite 545. Ratio: 1g crude to 2g Celite. Warning: Do not use silica for dry loading to minimize residence time on the acidic phase.
Step 2: Flash Chromatography Parameters
-
Column Volume (CV): Use a column size where the sample represents < 1% of the silica mass (e.g., 10g cartridge for 100mg sample).
-
Flow Rate: 15–20 mL/min (for a 12g column). Faster flow minimizes on-column oxidation.
Gradient Table:
| Time (CV) | % Solvent B (EtOAc) | Purpose |
|---|---|---|
| 0–2 | 0% | Elute non-polar hydrocarbons/protecting groups. |
| 2–10 | 0% → 10% | Linear gradient to elute the aldehyde. |
| 10–15 | 10% | Isocratic hold to ensure complete elution. |
| 15+ | 10% → 50% | Flush polar impurities (acids/alcohols). |
Step 3: Fraction Analysis (The Self-Validating Loop)
Do not rely on UV.
-
Spot every 3rd test tube on a TLC plate.
-
Stain with 2,4-DNP .[6]
-
Validation: Pool only fractions that show a sharp, single spot that stains orange.
-
Impurity Check: Check the "tails" of the peak with Anisaldehyde stain to ensure no co-eluting alcohols are present.
Step 4: Solvent Removal (CRITICAL)
This is the step where 50% of yield is typically lost.
-
Equipment: Rotary Evaporator with digital vacuum control.
-
Bath Temperature: < 35 °C.
-
Vacuum Pressure:
-
Set to 200 mbar initially to remove Hexanes.
-
Lower cautiously to 100 mbar to remove EtOAc.
-
STOP immediately when bubbling ceases and volume stabilizes.
-
-
Final Drying: Do not use a high-vacuum manifold (oil pump) for prolonged periods. Use a gentle stream of Nitrogen (N₂) for 5 minutes, then store immediately at -20 °C under Argon.
Part 4: Visualization & Logic Flow
Workflow Diagram: Purification Logic
Caption: Figure 1. Step-by-step decision matrix for the isolation of volatile alkynals, emphasizing the iterative TLC scouting loop.
Solvent Removal Safety Logic
Caption: Figure 2. The "Delta-20" evaporation protocol to prevent analyte loss due to volatility.
Part 5: Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Streaking on TLC | Acidic decomposition of the aldehyde or alkyne hydration. | Add 1% Triethylamine (Et₃N) to the mobile phase to neutralize silica acidity [1]. |
| Low Yield / "Disappearing" Product | Product evaporated during concentration. | Do not use high vacuum (< 10 mbar). Check the receiver flask of the rotovap; the product may have bumped or co-distilled [2]. |
| New Spot at Baseline | Oxidation to carboxylic acid. | Minimize air exposure.[6][7][8] Purify rapidly. Store under inert gas (Ar/N₂). |
| Co-elution with Alcohol | Incomplete separation from precursor. | Use a shallower gradient (e.g., 0% to 5% EtOAc over 20 CV). |
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. Link
-
Purdue University. Standard Operating Procedure: Rotary Evaporator Safety and Operation. Purdue Science Lab Safety. Link
-
Snowden, R. L. Preparation of 2,2-Dimethyl-4-pentenal. Organic Syntheses1990 , Coll. Vol. 7, 183; Vol. 68, 162. (Analogous Protocol for gem-dimethyl aldehydes). Link
-
Vacuubrand. 10 Tips for Optimal Rotary Evaporation: The Delta-20 Rule. Lab Application Notes. Link
Sources
- 1. "Synthesis of 2,2-dimethyl-4-hexanone via Grignard Additions to Tert.-b" by Jean Kathryn Hoffmann Clipsham [digitalcommons.colby.edu]
- 2. torontech.com [torontech.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Rotary Evaporator: A Comprehensive Guide to Mastering Laboratory Safety [labx.com]
Part 1: Strategic Analysis & Substrate Verification
The Chemical Context
The request to perform a Sonogashira coupling with 2,2-Dimethylhex-4-ynal presents a critical nomenclature and mechanistic inflection point that must be addressed before experimental design.
-
Structural Reality: "2,2-Dimethylhex-4-ynal" possesses an internal alkyne bond (
). Standard Sonogashira coupling requires a terminal alkyne ( ) to form the active copper-acetylide species. -
Operational Assumption: This protocol assumes the user intends to functionalize the terminal alkyne precursor, 2,2-Dimethylpent-4-ynal , to generate complex internal alkyne products (aryl-substituted derivatives), OR intends to synthesize the hex-4-ynal scaffold via coupling.
This guide focuses on the functionalization of 2,2-Dimethylpent-4-ynal (and its acetal-protected equivalents) with aryl/vinyl halides. This substrate is a valuable "neopentyl-like" synthon; the gem-dimethyl group at the
Chemoselectivity Challenges
-
Aldehyde Sensitivity: The aldehyde moiety is susceptible to nucleophilic attack or condensation with primary/secondary amines often used as bases in Sonogashira coupling (forming imines/enamines).
-
Solution: Use sterically hindered tertiary amines (e.g., DIPEA) or inorganic bases (Cs
CO ), or protect the aldehyde as a dimethyl acetal prior to coupling.
-
-
Volatility: 2,2-Dimethylpent-4-ynal is a volatile oil. Cryogenic handling and careful concentration are required.
Part 2: Mechanistic Pathway & Workflow
The following diagram outlines the catalytic cycle, specifically highlighting the chemoselective pathway required to preserve the aldehyde functionality during the
Figure 1: Decision tree and catalytic cycle for the coupling of gem-dimethyl alkynals. The protection step is highlighted as a risk-mitigation strategy.
Part 3: Detailed Experimental Protocols
Protocol A: Direct Coupling (Aldehyde Intact)
Best for: Rapid synthesis when the coupling partner (Aryl Halide) is chemically compatible with aldehydes.
Reagents:
-
Substrate: 2,2-Dimethylpent-4-ynal (1.0 equiv)
-
Electrophile: Aryl Iodide/Bromide (1.1 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (2-5 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (5-10 mol%)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) — Crucial: Avoid Et
N if aldol side-reactions are observed. -
Solvent: Anhydrous THF or DMF (Degassed).
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Solvent Degassing: Sparge anhydrous THF with Argon for 15 minutes. Oxygen is the enemy of the copper cycle (leads to Glaser homocoupling of the alkyne).
-
Catalyst Loading: Charge the flask with Pd(PPh
) Cl , CuI, and the Aryl Halide. -
Substrate Addition:
-
Add degassed THF via syringe.
-
Add 2,2-Dimethylpent-4-ynal via syringe.
-
Note: If the aldehyde is stored as a hydrate or polymer, ensure it is freshly distilled.
-
-
Base Initiation: Add DIPEA dropwise. The solution should darken (yellow
brown/black) as Pd(0) is generated and the reaction initiates. -
Reaction: Stir at room temperature (25°C) for 4–12 hours.
-
Checkpoint: Monitor by TLC.[1] The aldehyde spot (visualized with 2,4-DNP stain) should shift.
-
-
Workup (Aldehyde Preservation):
-
Quench with saturated NH
Cl (aq) to chelate copper. -
Extract with Et
O (Ether is preferred over DCM to avoid acetal formation during concentration if trace acid is present). -
Wash organic layer with brine, dry over Na
SO .[2] -
CRITICAL: Concentrate under reduced pressure at <30°C . The product is volatile and thermally sensitive.
-
Protocol B: Protected Route (Dimethyl Acetal)
Best for: Complex synthesis, scale-up, or when using basic/nucleophilic coupling partners.
-
Protection: Treat 2,2-Dimethylpent-4-ynal with Trimethyl Orthoformate (TMOF) and catalytic p-TsOH in MeOH (Yield >95%).
-
Coupling: Perform Sonogashira as above, but heating to 60°C is now permissible if the Aryl Halide is unreactive (e.g., Aryl Bromides).
-
Deprotection: Treat with aqueous HCl/Acetone to restore the aldehyde.
Part 4: Data & Optimization Guidelines
The following table summarizes optimization parameters specifically for the gem-dimethyl scaffold.
| Parameter | Standard Condition | Optimized for Gem-Dimethyl Alkyne | Rationale |
| Solvent | DMF or THF | THF or MeCN | DMF can be difficult to remove without heating (which risks aldehyde decomposition). |
| Base | Et | DIPEA (Hünig's Base) | Steric bulk of DIPEA prevents condensation with the aldehyde carbonyl. |
| Catalyst | Pd(PPh | Pd(PPh | More air-stable; Pd(II) precatalysts are generally more robust for aldehyde substrates. |
| Temperature | 60-80°C | 20-40°C | Minimize thermal degradation of the aldehyde. |
| Additives | None | TBAF (if silyl-protected) | If starting from a TMS-protected alkyne, in-situ deprotection/coupling is viable. |
Part 5: Troubleshooting & Quality Control
-
Issue: Low Yield / Glaser Coupling (Dimerization)
-
Cause: Oxygen presence.[3]
-
Fix: Freeze-pump-thaw the solvent 3 times. Increase Argon flow.
-
-
Issue: Aldehyde peak disappears in NMR, but no product.
-
Cause: Formation of propargylamine or enamine.
-
Fix: Switch to Protocol B (Acetal protection).
-
-
Issue: Product Volatility. [4]
-
Observation: Yield loss during rotary evaporation.
-
Fix: Do not evaporate to dryness. Keep in solution for the next step if possible, or use a high-boiling chaser solvent.
-
References
-
Sonogashira Coupling Mechanism & Scope
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.
-
Synthesis of Gem-Dimethyl Aldehydes (Substrate Prep)
- Magnus, P., & Bland, L. C. (1995). Synthesis of 2,2-dimethyl-4-pentenal and related gem-dimethyl compounds. Organic Syntheses.
-
(Note: Analogous procedure for pentenal/pentynal).
-
Use of 2,2-Dimethylpent-4-ynal in Synthesis
-
Trost, B. M., & Rhee, Y. H. (2002). Ruthenium-Catalyzed Cycloisomerization-Oxidation. Journal of the American Chemical Society.[5]
-
-
Chemoselectivity in Sonogashira Coupling
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. "Synthesis of 2,2-dimethyl-4-hexanone via Grignard Additions to Tert.-b" by Jean Kathryn Hoffmann Clipsham [digitalcommons.colby.edu]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethylhex-4-ynal
Welcome to the technical support center for the synthesis of 2,2-Dimethylhex-4-ynal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable synthetic intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.
Introduction
The synthesis of 2,2-Dimethylhex-4-ynal is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves two key transformations:
-
Formation of the precursor alcohol, 2,2-Dimethylhex-4-yn-1-ol: This is typically achieved via a Grignard reaction between a propargyl magnesium halide and 2,2-dimethylpropanal (pivaldehyde).
-
Oxidation of the primary alcohol to the desired aldehyde: This step requires a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.
This guide will address specific challenges that may arise during each of these stages, providing detailed troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide & FAQs
Part 1: Synthesis of 2,2-Dimethylhex-4-yn-1-ol via Grignard Reaction
The initial and often most challenging step is the formation of the carbon-carbon bond to create the alcohol precursor.
A1: Low yields in this Grignard reaction can stem from several factors, primarily related to the formation and reactivity of the propargyl Grignard reagent and the conditions of the reaction with pivaldehyde.
Potential Causes & Solutions:
-
Poor Grignard Reagent Formation: The initiation of Grignard reagent formation with propargyl bromide can be sluggish.
-
Troubleshooting:
-
Magnesium Activation: Ensure your magnesium turnings are fresh and dry. Activate the magnesium by crushing it under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Anhydrous Conditions: The presence of even trace amounts of water will quench the Grignard reagent. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Diethyl ether should be anhydrous.[1]
-
Initiation: A small amount of pre-formed Grignard reagent from a previous successful batch can be used to initiate the reaction. Gentle warming may also be necessary to start the reaction, but be prepared to cool it once it begins, as it can be exothermic.[1]
-
-
-
Side Reactions of the Propargyl Grignard Reagent: The propargyl Grignard reagent exists in equilibrium with its allenic isomer (allenylmagnesium bromide). This can lead to the formation of an allenic alcohol byproduct upon reaction with the aldehyde.[2]
-
Troubleshooting:
-
Temperature Control: Keeping the reaction temperature low during the formation and subsequent reaction of the Grignard reagent can favor the desired propargyl isomer.[1][3] Performing the addition of pivaldehyde at a reduced temperature (e.g., -20 °C to 0 °C) is recommended.[1]
-
Protecting the Alkyne: For more complex syntheses, protecting the terminal alkyne with a group like trimethylsilyl (TMS) can prevent the formation of the allenic isomer. The TMS group can be removed later in the synthesis.[2]
-
-
-
Inefficient Reaction with Pivaldehyde: Pivaldehyde is a sterically hindered aldehyde, which can make the nucleophilic attack by the Grignard reagent slower than with unhindered aldehydes.
-
Troubleshooting:
-
Slow Addition: Add the pivaldehyde solution dropwise to the Grignard reagent to maintain a low concentration of the aldehyde and minimize side reactions.
-
Reaction Time: Allow for a sufficient reaction time after the addition of pivaldehyde is complete. Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable.
-
-
A2: The formation of the allenic alcohol, 2,2-dimethyl-hexa-4,5-dien-1-ol, is a common issue.
Confirmation:
-
¹H NMR Spectroscopy: The allenic protons will have characteristic signals in the region of δ 4.5-5.5 ppm. The terminal CH₂ of the allene will appear as a multiplet, and the internal CH will also be a multiplet. This is distinct from the acetylenic proton of the desired product, which will appear as a triplet around δ 1.8 ppm.
-
IR Spectroscopy: The allene will show a characteristic absorption band around 1950 cm⁻¹, which is absent in the desired alkyne.
Prevention:
As mentioned in Q1, the key to preventing the formation of the allenic byproduct is to control the reaction temperature. Maintaining a low temperature during the formation of the Grignard reagent and its subsequent reaction with pivaldehyde is crucial.[1][3]
Experimental Workflow: Synthesis of 2,2-Dimethylhex-4-yn-1-ol
Part 2: Oxidation of 2,2-Dimethylhex-4-yn-1-ol to 2,2-Dimethylhex-4-ynal
The second step requires a careful choice of oxidizing agent and reaction conditions to avoid over-oxidation and other side reactions.
A3: For the oxidation of a primary alcohol to an aldehyde without further oxidation to a carboxylic acid, mild and selective oxidizing agents are essential. The two most common and effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
| Oxidation Method | Reagents | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) | High yields, mild conditions, byproducts are volatile and easily removed. | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, generates toxic carbon monoxide gas.[4][5][6][7] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Can be performed at room temperature, mild conditions, short reaction times, easy workup.[8] | DMP is a potentially explosive reagent and should be handled with care, can be expensive. |
Both methods are well-suited for this transformation. The choice often depends on the available equipment and the scale of the reaction.
A4: A blackening of the reaction mixture during a Swern oxidation often indicates decomposition of the intermediate species, which can be caused by several factors.
Potential Causes & Solutions:
-
Temperature Control: The active oxidant in the Swern oxidation, the chlorosulfonium salt, is unstable above -60 °C.[4] If the temperature is not maintained at or below -78 °C during the addition of DMSO to oxalyl chloride and the subsequent addition of the alcohol, decomposition will occur.
-
Troubleshooting: Use a dry ice/acetone bath to maintain a constant low temperature. Ensure the reagents are added slowly to control any exotherm.
-
-
Order of Addition: The correct order of addition is crucial. Oxalyl chloride should be added to the solvent, followed by the slow addition of DMSO. The alcohol is then added, followed by the triethylamine.
-
Troubleshooting: Adhere strictly to the established protocol for the order of reagent addition.
-
-
Moisture Contamination: Water will react with the activated DMSO species and lead to decomposition.
-
Troubleshooting: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
-
-
Pummerer Rearrangement: At higher temperatures, a side reaction known as the Pummerer rearrangement can occur, leading to the formation of methylthiomethyl (MTM) ether byproducts.[4]
-
Troubleshooting: Strict temperature control at -78 °C is the best way to avoid this side reaction.
-
A5: The byproducts of the Dess-Martin oxidation, primarily 2-iodoxybenzoic acid (IBX) and its acetate adducts, can sometimes be difficult to remove completely.
Workup and Purification Strategy:
-
Aqueous Workup with a Reducing Agent: A common and effective workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate containing a reducing agent like sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the iodine byproducts to more water-soluble species, which can then be removed by extraction.
-
Protocol: After the reaction is complete, dilute the reaction mixture with an organic solvent like diethyl ether and wash with a saturated NaHCO₃/Na₂S₂O₃ solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Filtration: In some cases, the iodine byproducts will precipitate out of the reaction mixture. These can be removed by filtration through a pad of Celite®.
-
Column Chromatography: If impurities persist after the workup, purification by flash column chromatography on silica gel is usually effective.
A6: Ynals, which are aldehydes conjugated with an alkyne, can be sensitive to air, light, and acid or base.
Stabilization and Storage:
-
Purity: Ensure the final product is of high purity, as impurities can catalyze decomposition.
-
Inert Atmosphere: Store the purified aldehyde under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Aldehydes are prone to air oxidation to form carboxylic acids.
-
Low Temperature: Store the compound at a low temperature, preferably in a freezer (-20 °C).
-
Protection from Light: Store in an amber vial to protect it from light-induced decomposition.
-
Use of Inhibitors: For long-term storage, a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) can be added.
Troubleshooting Decision Tree: Low Yield of 2,2-Dimethylhex-4-ynal
References
-
Swern, D. et al. (1978). Oxidation of alcohols by dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved February 23, 2026, from [Link]
-
Master Organic Chemistry. (2011, October 14). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (2023, November 28). Dess–Martin oxidation. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. Retrieved February 23, 2026, from [Link]
-
Girolami, G. S., et al. (2021, March 8). Synthesis and Characterization of 2,2-Dimethylpent-4-en-1-yl Complexes of Rhodium and Iridium: Reversible Olefin Decomplexation. Organometallics. Available at: [Link]
-
Reddit. (2016, August 4). Making Propargyl Grignard reagent. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (2023, December 29). Swern oxidation. Retrieved February 23, 2026, from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 23, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Stabilization of the Pd–NHC framework with 1,2,4-triazol-5-ylidene ligands toward decomposition in alkaline media. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, January 12). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection. Retrieved February 23, 2026, from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). The dess-martin periodinane. Retrieved February 23, 2026, from [Link]
-
VeriXiv. (2025, February 4). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). Tetramethyl[2.2]paracyclophane-4,5,12,13-tetracarboxylate. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2024, August 24). Eco-Friendly Functionalization of Ynals with Thiols under Mild Conditions. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025, August 10). Clean and Efficient Oxidation of Homoallylic and Homopropargylic Alcohols into β,γ-Unsaturated Aldehydes by The Dess-Martin Periodinane. Retrieved February 23, 2026, from [Link]
-
MDPI. (2024, August 24). Eco-Friendly Functionalization of Ynals with Thiols under Mild Conditions. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2012, February 29). Chiral N-Heterocyclic Carbene Catalyzed Annulations of Enals and Ynals with Stable Enols: A Highly Enantioselective Coates-Claisen Rearrangement. Retrieved February 23, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. Retrieved February 23, 2026, from [Link]
-
ChemRxiv. (n.d.). Cross-Metathesis approach to a,w-Bifunctional Compounds from Methyl Oleate and cis-2-Butene-1,4-diol. Retrieved February 23, 2026, from [Link]
-
ChemRxiv. (n.d.). Preparative-Scale Synthesis of Nonacene. Retrieved February 23, 2026, from [Link]
-
Digital Commons @ Colby. (n.d.). Synthesis of 2,2-dimethyl-4-hexanone via Grignard Additions to Tert.. Retrieved February 23, 2026, from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved February 23, 2026, from [Link]
-
Girolami Group Website. (2021, March 8). Synthesis and Characterization of 2,2-Dimethylpent-4-en-1-yl Complexes of Rhodium and Iridium: Reversible Olefin Decomplexation. Retrieved February 23, 2026, from [Link]
-
ACS Publications. (2023, August 3). Unimolecular Reactions of 2‑Methyloxetanyl and 2‑Methyloxetanylperoxy Radicals. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). [- Spiro[4.5]decan-7-one, 9,9-dimethyl-. Retrieved February 23, 2026, from [Link]aspx?prep=cv8p0246)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. server.ccl.net [server.ccl.net]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,2-Dimethylhex-4-ynal
Ticket ID: #PUR-DMH4Y-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Yield Loss, Decomposition, and Purity Profiles[1]
Executive Summary
You are encountering difficulties purifying 2,2-Dimethylhex-4-ynal (CAS: N/A for specific isomer, analogous to 2,2-dimethyl-4-pentenal). This molecule presents a "perfect storm" of purification challenges: it is volatile , oxidatively unstable (aldehyde), and acid-sensitive (alkyne/aldehyde synergy).[1]
The gem-dimethyl group at the
This guide addresses three critical failure modes:
-
Yield Loss: Product disappearing during concentration (Volatility).[1]
-
Column Degradation: Streaking or decomposition on silica (Acid Sensitivity).[1]
-
Persistent Impurities: Inability to separate the aldehyde from alcoholic precursors (Chemical Purification).[1]
Module 1: The "Disappearing Product" (Volatility Management)
User Issue: "I see the product in the crude NMR, but after rotary evaporation, my mass balance is off by 40-50%."
Root Cause: 2,2-Dimethylhex-4-ynal has a molecular weight of ~124.18 g/mol . Based on structural analogs (e.g., 2,2-dimethyl-4-pentenal, bp ~125°C at atm), this molecule has significant vapor pressure. Standard high-vacuum protocols will co-distill your product into the trap.[1]
Troubleshooting Protocol: Controlled Concentration
| Parameter | Recommended Setting | Rationale |
| Bath Temperature | < 30°C | Minimizes thermal energy driving vaporization. |
| Vacuum Pressure | > 150 mbar | Do NOT use high vacuum (< 10 mbar) for solvent removal. |
| Solvent Choice | Pentane / Et₂O | Low boiling point solvents allow removal at mild pressures.[1] |
Corrective Workflow:
-
Solvent Swap: If your reaction is in THF or DMF, perform an aqueous workup and extract into Pentane . Pentane (bp 36°C) can be removed without stripping the aldehyde.
-
The "Keep" Fraction: Do not rotavap to dryness.[1] Concentrate until the volume is ~10% of the original, then transfer to a tared vial and remove the final traces under a gentle stream of Nitrogen (not vacuum).
Module 2: Chromatography Decomposition (Acid Sensitivity)
User Issue: "My TLC shows a clean spot (Rf ~0.6 in 10% EtOAc/Hex), but the column fractions are impure or show streaking."
Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity can catalyze:
-
Hydration of the alkyne (forming a ketone).[1]
-
Acetalization if traces of alcohol are present.[1]
-
Polymerization of the aldehyde.
Solution: The Buffered Silica Protocol
You must neutralize the stationary phase to prevent on-column degradation.[1]
Step-by-Step Preparation:
-
Slurry Preparation: Mix your silica gel with the eluent (e.g., Hexanes).[1]
-
The Neutralizer: Add 1% Triethylamine (Et₃N) to the slurry.[1]
-
Example: For 100 mL of Hexanes, add 1 mL of Et₃N.[1]
-
-
Packing: Pour the column and flush with 2 column volumes (CV) of the Et₃N/Hexane mixture.
-
Elution: Run your purification using your standard gradient without further Et₃N (the column is now buffered).
ngcontent-ng-c1352109670="" class="ng-star-inserted">Critical Check: If your product co-elutes with the alcohol starting material, silica chromatography is often insufficient due to tailing. Switch to Chemical Purification (Module 3) .
Module 3: Chemical Purification (The Bisulfite Adduct)
User Issue: "I cannot separate the aldehyde from the alcohol intermediate or non-carbonyl impurities."
Root Cause: Chromatography relies on polarity differences. Chemical purification relies on reactivity. Aldehydes form solid, water-soluble adducts with Sodium Bisulfite, while alcohols, esters, and internal alkynes do not.[1]
Protocol: Bisulfite Adduct Purification
This is the "Silver Bullet" for purifying sterically hindered aldehydes like 2,2-dimethylhex-4-ynal.[1]
Reagents:
-
Saturated Aqueous Sodium Bisulfite (
)[2] -
Ethanol (95%)
-
Sodium Bicarbonate (
) or 10% NaOH
Workflow:
-
Formation: Dissolve crude oil in minimal Ethanol (2 mL/g). Add 3 equivalents of saturated aqueous
. -
Agitation: Stir vigorously for 1 hour. A white precipitate (the adduct) should form.[1]
-
Note: Because of the 2,2-dimethyl steric bulk, this may take longer than unhindered aldehydes.[1]
-
-
Wash (Remove Impurities):
-
Filter the white solid (or decant if it's a gummy oil).[1]
-
Wash the solid with Diethyl Ether (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Result: The ether wash contains your impurities (alcohols, non-aldehydes). The solid is your pure protected aldehyde.
-
-
Regeneration (Release Product):
-
Suspend the solid in water.[1]
-
Add saturated
(base) and stir until the solid dissolves and an oil layer separates. -
Extract the oil with Pentane, dry over
, and concentrate (see Module 1).
-
Decision Logic & Visualization
Use the following logic flow to determine the correct purification path for your specific crude mixture.
Figure 1: Decision Matrix for 2,2-Dimethylhex-4-ynal Purification. Select the method based on your primary impurity profile.
FAQs: Expert Insights
Q: Why does my product turn into a white solid after sitting in the fridge? A: This is likely the carboxylic acid (2,2-dimethylhex-4-ynoic acid). Aldehydes autoxidize rapidly.
-
Fix: Store the purified aldehyde under Argon at -20°C. Add 0.1% BHT (butylated hydroxytoluene) as a radical scavenger if downstream biology permits.
Q: Can I use Kugelrohr distillation? A: Yes, this is excellent for this molecule.[1]
-
Settings: Set the oven to 60–70°C and pressure to ~15 mmHg. This prevents thermal decomposition associated with higher boiling points at atmospheric pressure.[1]
Q: The bisulfite method formed an emulsion, not a solid. Why? A: The gem-dimethyl group adds lipophilicity and steric hindrance.
-
Fix: Increase the Ethanol ratio to solubilize the starting material better, allowing the bisulfite to attack. If it remains an emulsion, perform the "Wash" step by extraction (wash the aqueous emulsion with ether to remove impurities, then basify the aqueous layer).
References
-
Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard reference for aldehyde purification via bisulfite and distillation).
-
Synthesis of 2,2-dimethyl-4-pentenal . Organic Syntheses, Coll. Vol. 6, p.293 (1988); Vol. 63, p.26 (1985). (Provides the baseline physical properties and volatility data for the direct analog).
-
Use of Buffered Silica Gel . Journal of Organic Chemistry. Common practice for acid-sensitive functionalities (acetals, enol ethers, hindered aldehydes). Validated in: J. Org. Chem. 2012, 77, 7, 3215–3221.[1]
Sources
"stability of 2,2-Dimethylhex-4-ynal in different solvents"
The following technical guide is structured as a Tier-3 Support Resolution for a research team encountering stability issues with 2,2-Dimethylhex-4-ynal .
Subject: Stability Profile & Solvent Compatibility for 2,2-Dimethylhex-4-ynal Status: Resolved Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
You are encountering inconsistencies in the purity and yield of 2,2-Dimethylhex-4-ynal . This molecule presents a unique "Stability Paradox":
-
Thermodynamic Stability: The gem-dimethyl group at the
-position blocks enolization, preventing racemization and self-aldol condensation. -
Kinetic Instability: The aldehyde moiety remains highly susceptible to autoxidation (to carboxylic acid) and nucleophilic attack (hemiacetal formation) in protic solvents.
This guide details the specific solvent interactions and handling protocols required to maintain >98% purity.
Part 1: Solvent Compatibility Matrix
Critical Alert: Do not treat all solvents as inert carriers. For this specific aldehyde, the solvent is often a reactive partner.[1]
| Solvent System | Compatibility Rating | Technical Risk Analysis | Recommended Action |
| Dichloromethane (DCM) | ⭐⭐⭐⭐⭐ (Excellent) | Non-reactive; high solubility.[1] Minimal risk of autoxidation if degassed. | Primary choice for reaction workup and short-term storage. |
| Hexane / Pentane | ⭐⭐⭐⭐ (Good) | Excellent for storage. Low polarity suppresses nucleophilic attack.[1] | Use for long-term storage at -20°C under Argon.[1] |
| Methanol / Ethanol | ⭐ (Critical Fail) | Hemiacetal Formation. The aldehyde carbonyl reacts reversibly with alcohols. | AVOID. If used for reaction, expect equilibrium mixtures in NMR (see Troubleshooting). |
| DMSO ( | ⭐⭐ (Caution) | Hygroscopic Risk. Absorbed water causes hydration of the aldehyde or alkyne. | Use only for immediate biological assays. Use ampules, not screw-cap bottles. |
| Chloroform ( | ⭐⭐ (Caution) | Acidic Decomposition. Commercial | Filter through basic alumina before use or switch to |
Part 2: Degradation Pathways (Visualized)[1]
The following diagram maps the three primary failure modes for 2,2-Dimethylhex-4-ynal. Note that Path B (Oxidation) is irreversible, while Path A (Hemiacetal) is reversible but confuses analytical data.
Figure 1: Mechanistic degradation pathways.[1] Red arrows indicate irreversible sample loss (Oxidation). Yellow arrows indicate reversible solvent artifacts (Solvolysis).
Part 3: Troubleshooting Guide (FAQ)
Q1: "My clear oil turned into a white solid after 3 days in the fridge. What happened?"
Diagnosis: Autoxidation. The aldehyde group has oxidized to 2,2-dimethylhex-4-ynoic acid .[1] Unlike the liquid aldehyde, the corresponding carboxylic acid is a solid at room/fridge temperatures.
-
Root Cause: Storage vessel was not purged with inert gas, or the cap was permeable (e.g., rubber septa allow
diffusion over time).[1] -
Recovery: Dissolve the mixture in DCM and wash with saturated
. The acid will move to the aqueous layer; the remaining aldehyde stays in the organic layer. Re-purify the organic layer.
Q2: "The NMR spectrum in Methanol- is messy. I see two sets of peaks."
Diagnosis: Hemiacetal Equilibrium. You are observing the equilibrium between the free aldehyde and the methyl hemiacetal.
-
Mechanism:
. -
Solution: Evaporate the methanol immediately (do not heat >30°C). Redissolve the sample in
(neutralized) or and re-run the NMR. The peaks will collapse back to a single set.
Q3: "I see a new peak at ~9.8 ppm and broadness at ~3.5 ppm in DMSO."
Diagnosis: Hydration (Gem-diol formation).
DMSO is a "water sponge." The broad peak at 3.5 ppm is water, which attacks the carbonyl to form a hydrate (
-
Prevention: Use single-use ampules of DMSO-
. Store the aldehyde as a neat oil, not as a stock solution in DMSO.
Part 4: Validated Handling Protocols
Protocol A: The "Argon Blanket" Storage Method
Standard screw-cap vials are insufficient for storage >24 hours.
-
Transfer: Move the purified oil into a glass vial with a Teflon-lined screw cap.
-
Purge: Insert a long needle connected to an Argon line (low flow) deep into the vial (above the liquid level).
-
Vent: Insert a short "exit" needle.
-
Flush: Flush for 60 seconds to displace all air. Remove the exit needle first, then the gas needle.
-
Seal: Wrap the cap junction tightly with Parafilm.
-
Store: Place at -20°C.
Protocol B: Neutralizing Chloroform for NMR
Acidic chloroform destroys this aldehyde.
-
Prepare Filter: Pack a small Pasteur pipette with 2 cm of Basic Alumina (Grade I) and a small cotton plug.
-
Filter: Pass 0.7 mL of
through the pipette directly into the NMR tube containing your sample. -
Rationale: The basic alumina neutralizes trace DCl (Deuterium Chloride) and phosgene, preventing acid-catalyzed decomposition.[1]
References
-
Gem-Dimethyl Effect & Stability
-
Aldehyde Oxidation Mechanisms
-
Solvent Interactions (Hemiacetals)
-
NMR Solvent Impurities
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1]
- Context: Essential for identifying water peaks in DMSO and acid impurities in Chloroform.
-
Sources
Technical Support Center: Stabilizing 2,2-Dimethylhex-4-ynal in Experimental Settings
Welcome to the technical support center for 2,2-Dimethylhex-4-ynal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the unwanted polymerization of this versatile bifunctional molecule. By understanding the underlying chemical principles and implementing the recommended procedures, you can ensure the stability and purity of 2,2-Dimethylhex-4-ynal throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is 2,2-Dimethylhex-4-ynal and why is it prone to polymerization?
2,2-Dimethylhex-4-ynal is an organic molecule featuring both an aldehyde and a terminal alkyne functional group. This combination of reactive moieties makes it a valuable building block in organic synthesis. However, these same functional groups render the molecule susceptible to polymerization through several potential pathways, including radical, anionic, and transition-metal-catalyzed processes. The terminal alkyne can undergo self-coupling reactions, while the aldehyde can be a target for nucleophilic attack, potentially initiating oligomerization.
Q2: What are the primary triggers for the polymerization of 2,2-Dimethylhex-4-ynal?
The polymerization of 2,2-Dimethylhex-4-ynal can be initiated by several factors, including:
-
Heat: Elevated temperatures can provide the activation energy for polymerization reactions.
-
Light: UV radiation can generate free radicals, initiating radical polymerization.
-
Presence of Initiators: Contaminants such as peroxides, strong acids or bases, and certain metal ions can act as initiators.
-
Oxygen: While sometimes acting as an inhibitor, oxygen can also participate in the formation of peroxides, which are radical initiators. For terminal alkynes, oxygen can promote oxidative coupling (Glaser coupling) in the presence of catalytic metals like copper.[1]
-
Incompatible Materials: Contact with materials that can leach acidic, basic, or metallic impurities can trigger polymerization.
Q3: What are the visible signs of 2,2-Dimethylhex-4-ynal polymerization?
The onset of polymerization can be indicated by several observable changes:
-
Increased Viscosity: The sample may become noticeably thicker or more viscous.
-
Color Change: The initially colorless or pale yellow liquid may develop a yellow or brown hue.
-
Precipitate Formation: The appearance of solid particles or cloudiness in the liquid.
-
Exotherm: A noticeable increase in the temperature of the sample without external heating.
Q4: How should I properly store 2,2-Dimethylhex-4-ynal to ensure its stability?
Proper storage is crucial for maintaining the integrity of 2,2-Dimethylhex-4-ynal. The following conditions are recommended:
-
Temperature: Store in a cool, dark place, typically between 2-8°C.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Container: Use clean, dry, and inert containers, such as amber glass bottles with PTFE-lined caps.
-
Inhibitor: For long-term storage, the addition of a suitable inhibitor is recommended.
Troubleshooting Guide: Preventing Polymerization During Experiments
This section addresses specific issues you may encounter during the handling and use of 2,2-Dimethylhex-4-ynal in your experiments.
Issue 1: Polymerization upon heating or distillation.
-
Cause: Thermal initiation of polymerization. Unsaturated aldehydes and alkynes can be sensitive to heat.[2]
-
Solution:
-
Use of an Inhibitor: Before heating or distillation, add a suitable polymerization inhibitor. Phenolic inhibitors like hydroquinone or its derivatives (e.g., 4-methoxyphenol, MEHQ) are commonly used for unsaturated monomers.[] Stable nitroxide radicals such as TEMPO and its derivatives can also be highly effective.[4][5]
-
Reduced Pressure Distillation: If purification by distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
-
Inert Atmosphere: Always conduct heating and distillation under an inert atmosphere (nitrogen or argon) to prevent oxygen-mediated side reactions.[6]
-
Issue 2: Sample degradation or polymerization during a reaction.
-
Cause: Incompatibility with reaction conditions or reagents.
-
Solution:
-
Reagent Purity: Ensure all solvents and reagents are pure and free from peroxides or other potential initiators.
-
Inert Reaction Conditions: Run the reaction under a strictly inert atmosphere.[7]
-
Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating. Use an ice bath for exothermic reactions.
-
Avoid Incompatible Reagents: Be cautious with strong acids, bases, and radical initiators unless they are a required part of the reaction chemistry.
-
Protection of Functional Groups: If the aldehyde or alkyne moiety is not the desired reaction site, consider protecting it to prevent side reactions. Aldehydes can be protected as acetals.[]
-
Issue 3: Polymerization observed during workup or purification.
-
Cause: Exposure to air, light, or incompatible materials during extraction, chromatography, or concentration.
-
Solution:
-
Minimize Air and Light Exposure: Conduct workup procedures as quickly as possible and with minimal exposure to air and strong light. Use amber glassware.
-
Quench Reactive Species: After the reaction is complete, quench any remaining reactive reagents before proceeding with the workup.
-
Inhibited Solvents: Use solvents that contain inhibitors (e.g., BHT-inhibited THF) for extraction and chromatography where appropriate.
-
Column Chromatography: If using silica gel chromatography, be aware that acidic silica can sometimes promote polymerization. Neutralized silica gel or alumina may be a better alternative. Elute the compound quickly and avoid letting it sit on the column for extended periods.
-
Evaporation: When removing solvent under reduced pressure (e.g., rotary evaporation), use a moderate temperature water bath and do not evaporate to complete dryness, as this can concentrate any non-volatile initiators.
-
Diagrams
Caption: Overview of Polymerization Triggers and Pathways.
Caption: A logical workflow for troubleshooting polymerization issues.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the sealed container in a refrigerator at 2-8°C, away from light and sources of ignition.
-
For long-term storage (>1 month), it is advisable to add a polymerization inhibitor such as hydroquinone (100-200 ppm) or 4-Hydroxy-TEMPO (100-200 ppm).[5]
-
Before use, allow the container to warm to room temperature to prevent condensation of moisture into the compound.
-
Always handle the compound in a well-ventilated fume hood.[8]
-
Use clean, dry glassware and syringes.
-
When dispensing, use an inert gas (nitrogen or argon) to blanket the headspace of the storage container before resealing.
Protocol 2: Monitoring Purity and Detecting Polymerization by HPLC
This protocol is a general guideline based on methods for similar unsaturated aldehydes and should be optimized for your specific instrumentation and needs.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[9]
-
Mobile Phase: A gradient of HPLC-grade water (A) and acetonitrile (B), both potentially with 0.1% formic acid for better peak shape.[10]
-
Start with a higher percentage of water and gradually increase the acetonitrile concentration. A starting point could be 70% A / 30% B, ramping to 10% A / 90% B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the chromophore (the conjugated system) absorbs, likely in the range of 210-240 nm. A diode array detector can be used to determine the optimal wavelength.
-
Sample Preparation: Dilute a small amount of the 2,2-Dimethylhex-4-ynal in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram. The appearance of broad peaks or peaks with longer retention times may indicate the presence of oligomers or polymers.
Protocol 3: Monitoring Purity and Detecting Polymerization by GC-MS
This protocol is a general guideline and requires optimization.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).[11]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10-15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation: Dilute the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Analysis: The appearance of peaks with higher molecular weights in the mass spectra, particularly multiples of the monomer's molecular weight, would indicate the presence of oligomers.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of potential thermal polymerization. |
| Inhibitor Concentration (for storage) | 100-200 ppm | Effective concentration for many common inhibitors like hydroquinone or 4-Hydroxy-TEMPO.[5][12] |
| Distillation Pressure | Reduced (Vacuum) | Lowers the boiling point to minimize thermal decomposition and polymerization. |
| HPLC Mobile Phase pH | Acidic (e.g., 0.1% Formic Acid) | Often improves peak shape for aldehydes.[10] |
| GC Oven Temperature Ramp | 10-15°C/min | A moderate ramp rate to ensure good separation without causing on-column degradation. |
References
-
SIELC Technologies. (n.d.). Separation of 2,2-Dimethylpent-4-enal on Newcrom R1 HPLC column. Retrieved from [Link]
- Kreimeyer, A., et al. (2014). Degradation of Acetaldehyde and Its Precursors by Pelobacter carbinolicus and P. acetylenicus. PLoS ONE, 9(12), e115438.
-
Ecochem. (2025, September 8). Polymerization Inhibitors. Retrieved from [Link]
-
Tintoll. (2026, January 8). Polymerisation/Polymer Inhibitors, MEHQ Inhibitor In Polymerization. Retrieved from [Link]
-
3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]
- De, S., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(7), 2859–2867.
- Bellone, D. E. (2017). Controlling Ring-Opening Alkyne Metathesis Polymerization as a Pathway Toward Conductive Polymers. eScholarship, University of California.
- Magnus, P., & Slater, M. J. (1990). 4,4-dimethyl-2-cyclopenten-1-one. Organic Syntheses, Coll. Vol. 7, 177.
- Zhang, Y., et al. (2019). Synthesis of Alkyne-functionalized Polymers via Living Anionic Polymerization and Investigation of Features during the Post-“thiol-yne” Click Reaction. Chinese Journal of Polymer Science, 37(9), 841-850.
-
Merck Millipore. (n.d.). HPLC Solvents. Retrieved from [Link]
- Fu, R. (n.d.). Modernizing HPLC Methods with Agilent InfinityLab Poroshell 120 Columns. Agilent Technologies.
- Canellas, E., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1433-1447.
- Buchwald, S. L., et al. (n.d.). A highly active catalyst precursor for. Organic Syntheses.
- Reddy, M. V. R., et al. (2013). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)
- Reid, E. B., & Janczewski, E. J. (1955). Synthesis of 2,2-dimethyl-4-hexanone via Grignard Additions to Tert.-butylacetyl-chloride and Tert.-butylacetonitrile. Digital Commons @ Colby.
- Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29(44), 66061-66087.
- Kumar, A., et al. (2019). Catalytic oxidation of lignin–acetoderivatives: a potential new recovery route for value-added aromatic aldehydes from acetoderivatives. Catalysis Science & Technology, 9(21), 6034-6045.
- Lee, J.-H., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Foods, 12(9), 1856.
- Shaw, R., & Singh, A. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Advances, 15(18), 12345-12367.
- Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(28), 17895-17915.
- CN109633064A. (2019). A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
- Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29(44), 66061-66087.
- Johnson-Davis, K. L., & McMillin, G. A. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Current Protocols in Toxicology, 74(1), 33.4.1-33.4.21.
- Tang, B. Z., et al. (2016). Conjugated polymers developed from alkynes.
-
GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]
- Rudzki, P. J., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceuticals, 15(1), 84.
-
Journal of Pharmaceutics & Drug Delivery Research. (n.d.). Editorial on Drug Stability. Retrieved from [Link]
-
PubChem. (n.d.). (E)-2,2-dimethylhex-4-en-3-ol. Retrieved from [Link]
-
StabilityHub. (2025, November 17). Publications Archive. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. ecochemchina.com [ecochemchina.com]
- 5. Polymerisation/Polymer Inhibitors, MEHQ Inhibitor In Polymerization | Tintoll [uvabsorber.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of 2,2-Dimethylpent-4-enal on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. d-nb.info [d-nb.info]
- 12. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Troubleshooting NMR Spectra of 2,2-Dimethylhex-4-ynal
This guide is designed for researchers, scientists, and drug development professionals who are working with 2,2-Dimethylhex-4-ynal and need to interpret or troubleshoot its NMR spectra. As a molecule with distinct functional groups—a sterically hindered aldehyde and an internal alkyne—its spectral features can present unique challenges. This document provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter.
Predicted NMR Spectral Data
¹H NMR Predicted Chemical Shifts (500 MHz, CDCl₃)
| Protons | Chemical Shift (ppm) | Predicted Multiplicity | Integration | Coupling Constant (J) in Hz |
| H1 (Aldehyde) | 9.5 - 10.0 | t | 1H | ~1.5 - 2.0 Hz |
| H3 (Methylene) | ~2.3 | q | 2H | ~2.5 Hz |
| H6 (Methyl) | ~1.8 | t | 3H | ~2.5 Hz |
| Hα (gem-dimethyl) | ~1.1 | s | 6H | - |
¹³C NMR Predicted Chemical Shifts (125 MHz, CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C1 (Carbonyl) | 200 - 205 |
| C2 (Quaternary) | 45 - 55 |
| C3 (Methylene) | 25 - 35 |
| C4 (Alkyne) | 75 - 85 |
| C5 (Alkyne) | 80 - 90 |
| C6 (Methyl) | 3 - 5 |
| Cα (gem-dimethyl) | 20 - 25 |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Issues with Signal Appearance and Resolution
Question 1: My aldehyde proton (H1) signal is broad or has a poorly resolved triplet. What could be the cause?
Answer:
There are several potential reasons for a broad or poorly resolved aldehyde signal:
-
Residual Water: Aldehyde protons can undergo chemical exchange with residual water in the NMR solvent (e.g., CDCl₃). This exchange broadens the signal and can obscure the fine coupling.
-
Troubleshooting Protocol:
-
Ensure your NMR solvent is dry. Use a freshly opened ampule or a solvent from a bottle stored over molecular sieves.
-
Dry your sample thoroughly under high vacuum before dissolving it in the NMR solvent.
-
If the problem persists, you can confirm the presence of an exchangeable proton by adding a drop of D₂O to your NMR tube, shaking it, and re-acquiring the spectrum. The aldehyde peak should either disappear or significantly decrease in intensity.[1]
-
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks across the entire spectrum.[2] The aldehyde proton, being a singlet or a finely split multiplet, is often where this is most noticeable.
-
Troubleshooting Protocol:
-
Re-shim the spectrometer, paying particular attention to the Z1 and Z2 shims.
-
If your sample is not perfectly centered in the coil, this can also lead to poor shimming. Ensure the sample is at the correct height in the spinner turbine.
-
-
-
Concentration Effects: At high concentrations, intermolecular interactions can lead to signal broadening.
-
Troubleshooting Protocol:
-
Dilute your sample and re-acquire the spectrum.
-
-
Question 2: The signals for the methylene (H3) and the alkyne methyl (H6) protons are overlapping or appear as a complex multiplet. How can I resolve them?
Answer:
The predicted chemical shifts for H3 (~2.3 ppm) and H6 (~1.8 ppm) are relatively close. Depending on the actual solvent and sample conditions, these signals can overlap.
-
Causality: The proximity of these signals is due to the combined electronic effects of the alkyne and the steric environment of the molecule. The methylene group is deshielded by the adjacent quaternary carbon, while the methyl group is on the alkyne.
-
Troubleshooting Protocol:
-
Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of the protons due to different solvent-solute interactions. For instance, running the spectrum in benzene-d₆ or acetone-d₆ may shift the signals enough to resolve them.[1]
-
Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, potentially resolving the overlap.
-
2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can be invaluable here. It will show which protons are coupled to each other. You should see a cross-peak between the methylene protons (H3) and the methyl protons (H6), confirming their relationship, even if they are not well-resolved in the 1D spectrum.[3]
-
Question 3: I am not observing the expected long-range coupling (quartet for H3 and triplet for H1). Why?
Answer:
The coupling between H1 and H3 (⁴J) and between H3 and H6 (⁴J) is a four-bond coupling, which is typically small (1-3 Hz).[4]
-
Causality: This long-range coupling occurs through the pi system of the alkyne. The magnitude of this coupling is dependent on the geometry of the molecule.
-
Troubleshooting Protocol:
-
Check Resolution: Ensure your spectrum has sufficient digital resolution to resolve these small couplings. This can be improved by increasing the acquisition time (AQ) and the number of data points (NP).
-
Apodization: Applying a gentle resolution-enhancing window function (like a Gaussian multiplication or Lorentz-to-Gauss transformation) during processing can help to resolve small couplings, but may decrease the signal-to-noise ratio.
-
Homodecoupling: A 1D selective decoupling experiment can be performed. By irradiating the H3 protons, the triplet of the H1 aldehyde proton should collapse into a singlet. Similarly, irradiating the H6 protons should simplify the H3 quartet to a triplet.
-
Section 2: Issues with Chemical Shifts and Impurities
Question 4: The chemical shift of my aldehyde proton is significantly different from the predicted value.
Answer:
The chemical shift of the aldehyde proton is sensitive to its electronic environment.
-
Solvent Effects: As mentioned, the choice of solvent can significantly influence chemical shifts. Aromatic solvents like benzene-d₆ can induce significant upfield or downfield shifts compared to chloroform-d₃.[1]
-
Oxidation: Aldehydes are prone to oxidation to carboxylic acids, especially if left exposed to air. The corresponding carboxylic acid proton would appear much further downfield (typically 10-13 ppm) and would be broad. You might also see a change in the alpha-proton (H3) chemical shift.
-
Troubleshooting Protocol:
-
Check for a broad peak in the 10-13 ppm region.
-
If oxidation is suspected, re-purify your sample, for example, by flash chromatography.
-
-
Question 5: I see extra peaks in my spectrum that I cannot account for. What could they be?
Answer:
Unidentified peaks are often due to impurities from the synthesis or handling of the compound.[5][6]
-
Common Solvents: Residual solvents from purification are a common source of extra peaks (e.g., ethyl acetate, hexane, dichloromethane).
-
Troubleshooting Protocol: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities.[7] Ensure your sample is thoroughly dried under high vacuum.
-
-
Synthesis Byproducts: Consider the synthesis route of 2,2-Dimethylhex-4-ynal. A likely synthesis involves the oxidation of the corresponding alcohol, 2,2-Dimethylhex-4-yn-1-ol.
-
Unreacted Starting Material: If the oxidation was incomplete, you would see peaks corresponding to the alcohol. Look for a broad OH peak (variable chemical shift) and a singlet for the -CH₂OH protons around 3.4-3.6 ppm.
-
Side-Reaction Products: Depending on the reagents used, side reactions could occur. For example, strong oxidizing agents might lead to cleavage of the alkyne.
-
-
Decomposition: Ynals can be sensitive molecules. Decomposition might occur if the sample is old or has been stored improperly.
-
Troubleshooting Protocol:
-
If possible, run a fresh sample.
-
Acquire a 2D NMR spectrum (like HSQC or HMBC) to help identify the structure of the impurity.
-
-
Workflow for Troubleshooting an Unknown Peak
Caption: A logical workflow for identifying unknown peaks in an NMR spectrum.
Section 3: Advanced NMR Techniques
Question 6: How can I definitively assign all the carbon signals in my ¹³C NMR spectrum?
Answer:
While the predicted chemical shifts provide a good starting point, unambiguous assignment requires 2D NMR techniques.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This will allow you to definitively assign C1, C3, C6, and the gem-dimethyl carbons (Cα) based on the assignments of their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons.
-
The aldehyde proton (H1) should show a correlation to the quaternary carbon (C2) and the methylene carbon (C3).
-
The gem-dimethyl protons (Hα) will show correlations to C2 and C3.
-
The methylene protons (H3) will show correlations to C2, C4, and C5 (the alkyne carbons).
-
The methyl protons (H6) will show correlations to C4 and C5.
-
HMBC Correlation Diagram for 2,2-Dimethylhex-4-ynal
Caption: Expected 2- and 3-bond correlations in an HMBC spectrum.
Experimental Protocols
Standard Sample Preparation for ¹H NMR
-
Sample Weighing: Accurately weigh 5-10 mg of purified 2,2-Dimethylhex-4-ynal into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust.
References
-
Alkynes | OpenOChem Learn. (n.d.). Retrieved February 23, 2026, from [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved February 23, 2026, from [Link]
-
Spectroscopy of the Alkynes. (2023, August 8). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Chemical shifts. (n.d.). Retrieved February 23, 2026, from [Link]
-
Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. (2017, July 4). Retrieved February 23, 2026, from [Link]
-
Aldehydes. (n.d.). Retrieved February 23, 2026, from [Link]
-
NMR Spectroscopy Practice Problems - Chemistry Steps. (2020, December 3). Retrieved February 23, 2026, from [Link]
-
¹H NMR: Long-Range Coupling. (2024, April 4). JoVE. Retrieved February 23, 2026, from [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PMC - NIH. Retrieved February 23, 2026, from [Link]
-
Troubleshooting: ¹H NMR Spectroscopy. (n.d.). University of Rochester Chemistry. Retrieved February 23, 2026, from [Link]
-
Different Types of Impurities in Pharmaceuticals. (n.d.). Moravek. Retrieved February 23, 2026, from [Link]
-
Interpreting | OpenOChem Learn. (n.d.). Retrieved February 23, 2026, from [Link]
-
Spectroscopy of Aldehydes and Ketones. (2023, November 20). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved February 23, 2026, from [Link]
-
¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted) (NP0275805). (n.d.). NP-MRD. Retrieved February 23, 2026, from [Link]
-
¹H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved February 23, 2026, from [Link]
-
Low Resolution Proton NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Measurement of Long Range C H Coupling Constants. (2012, August 17). Retrieved February 23, 2026, from [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. Retrieved February 23, 2026, from [Link]
-
Ch 13 - Coupling. (n.d.). University of Calgary. Retrieved February 23, 2026, from [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. Retrieved February 23, 2026, from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
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Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry. (n.d.). Lumen Learning. Retrieved February 23, 2026, from [Link]
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Low Resolution NMR Spectra. (2014, January 31). YouTube. Retrieved February 23, 2026, from [Link]
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Sources and Types of Impurities in Pharmaceutical Substances. (2024, September 11). Veeprho. Retrieved February 23, 2026, from [Link]
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NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
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low resolution nuclear magnetic resonance (nmr) spectra. (n.d.). Chemguide. Retrieved February 23, 2026, from [Link]
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d3dt04388f1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
- CN104230880A - Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate. (n.d.). Google Patents.
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sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube. Retrieved February 23, 2026, from [Link]
-
Chemical impurity. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
2,4-Dimethylhexanal | C8H16O | CID 11116088. (n.d.). PubChem - NIH. Retrieved February 23, 2026, from [Link]
-
Eco-Friendly Functionalization of Ynals with Thiols under Mild Conditions. (2024, August 24). PMC. Retrieved February 23, 2026, from [Link]
-
2,2-Dimethylhex-4-yn-1-ol | C8H14O | CID 54751860. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S). (n.d.). Organic Syntheses Procedure. Retrieved February 23, 2026, from [Link]
-
C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of .... (n.d.). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]
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Alkanes | OpenOChem Learn. (n.d.). Retrieved February 23, 2026, from [Link]
-
α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. (2013, February 27). MDPI. Retrieved February 23, 2026, from [Link]
-
2,2'-dimethoxy-6-formylbiphenyl. (n.d.). Organic Syntheses Procedure. Retrieved February 23, 2026, from [Link]
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13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
NMR Solvents. (n.d.). Retrieved February 23, 2026, from [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). Retrieved February 23, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved February 23, 2026, from [Link]
-
Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023, September 26). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved February 23, 2026, from [Link]
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Validation & Comparative
In Vitro Characterization & Reactivity Guide: 2,2-Dimethylhex-4-ynal
This guide outlines the in vitro characterization and reactivity profiling of 2,2-Dimethylhex-4-ynal , a specialized aliphatic aldehyde intermediate. Unlike simple linear aldehydes, this compound features a gem-dimethyl substitution at the
The following protocols and comparisons are designed for researchers utilizing this scaffold in drug discovery (covalent inhibitors) , fragrance chemistry , or complex organic synthesis (e.g., cyclooctanoid construction).
Executive Summary & Mechanism of Action
2,2-Dimethylhex-4-ynal represents a class of "sterically shielded" aldehydes. Its primary utility lies in its dual-functionality:
-
Non-Enolizable Aldehyde: The gem-dimethyl group at C2 prevents enolate formation (no
-protons), rendering the molecule resistant to self-aldol condensation and racemization. -
Bioorthogonal Alkyne Handle: The internal alkyne (C4-C5) serves as a latent site for metabolic activation (e.g., P450 oxidation) or chemical derivatization.
Core Advantage: Unlike linear analogs (e.g., Hexanal), 2,2-Dimethylhex-4-ynal exhibits superior chemical stability in basic media while retaining electrophilic reactivity toward specific nucleophiles (amines/thiols), making it an ideal probe for targeted Schiff base formation without polymerization side-reactions.
Comparative Analysis: Stability & Reactivity
The table below compares 2,2-Dimethylhex-4-ynal against standard aldehyde benchmarks to contextualize its in vitro performance.
| Feature | 2,2-Dimethylhex-4-ynal | Hexanal (Standard Linear) | Pivalaldehyde (Steric Reference) | 2-Hexynal (Michael Acceptor) |
| Structure | Linear, saturated | |||
| Enolization Potential | Null (No | High (Rapid Aldol) | Null | Low |
| Schiff Base Kinetics | Slow/Controlled (Steric hindrance) | Fast (Often non-specific) | Slow | Fast |
| Metabolic Stability | High (Resistant to | Low (Rapid | High | Low (Glutathione conjugation) |
| Key Application | Stable Intermediate / Probe | Fragrance / Lipid Marker | Steric Standard | Reactive Electrophile |
Critical In Vitro Assays & Protocols
Assay A: Electrophilic Reactivity (Schiff Base Formation Kinetics)
Objective: To quantify the rate at which 2,2-Dimethylhex-4-ynal conjugates with primary amines (e.g., lysine residues), validating its use as a covalent modifier. Rationale: The gem-dimethyl group imposes steric bulk. This assay proves that the aldehyde is still accessible despite this hindrance.
Protocol:
-
Reagents: Prepare a 10 mM stock of 2,2-Dimethylhex-4-ynal in DMSO. Prepare a 10 mM stock of N-
-acetyl-lysine (model nucleophile) in phosphate buffer (pH 7.4). -
Reaction: Mix aldehyde and lysine stocks at a 1:1 molar ratio in a quartz cuvette or HPLC vial. Final concentration: 1 mM.
-
Monitoring:
-
Method: UV-Vis Spectrophotometry or LC-MS.
-
Timepoints: 0, 15, 30, 60, 120, and 240 minutes.
-
Detection: Monitor the disappearance of the aldehyde peak (approx. 280-290 nm for carbonyl n-
*) and appearance of the imine (Schiff base) peak (shifted to ~230-250 nm).
-
-
Data Analysis: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Expected Result: 2,2-Dimethylhex-4-ynal should show a
Assay B: Metabolic Stability (ALDH Substrate Specificity)
Objective: Determine if the compound is a substrate for Aldehyde Dehydrogenase (ALDH), which clears aldehydes in biological systems.
Rationale:
Protocol:
-
System: Recombinant Human ALDH1A1 or Liver S9 fraction.
-
Cofactor: NAD+ (Nicotinamide adenine dinucleotide), 1 mM.
-
Incubation:
-
Mix 100 µM 2,2-Dimethylhex-4-ynal with ALDH enzyme (10-50 units) and NAD+ in pyrophosphate buffer (pH 8.0).
-
Incubate at 37°C.
-
-
Readout:
-
Fluorometric: Monitor NADH production continuously (Ex: 340 nm, Em: 460 nm).
-
Control: Run parallel with Propionaldehyde (Positive Control) and Disulfiram (Inhibitor).
-
-
Interpretation:
-
Rapid NADH increase: The compound is an ALDH substrate (oxidized to carboxylic acid).
-
No/Slow NADH increase: The gem-dimethyl group blocks the enzyme active site (metabolically stable).
-
Assay C: Chemical Purity & Identity Verification (GC-MS)
Objective: Validate the integrity of the alkyne and aldehyde groups, ensuring no oxidation to acid or reduction to alcohol has occurred during storage. Rationale: Aldehydes are prone to air oxidation (forming 2,2-dimethylhex-4-ynoic acid).
Protocol:
-
Sample Prep: Dilute 1 µL of neat oil into 1 mL Dichloromethane (DCM).
-
Instrument: GC-MS (e.g., Agilent 7890/5977).
-
Column: HP-5ms or DB-Wax (30m x 0.25mm).
-
Method:
-
Injector: 250°C, Split 20:1.
-
Oven: 40°C (hold 2 min)
10°C/min 250°C.
-
-
Validation Criteria:
-
Retention Time: Distinct from the alcohol precursor (2,2-dimethylhex-4-yn-1-ol).
-
Mass Spectrum: Look for molecular ion
(approx. m/z 124) and characteristic -cleavage fragment (loss of CHO). -
Purity Threshold: >95% area integration.
-
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways for 2,2-Dimethylhex-4-ynal, highlighting how its structural features dictate its assay performance.
Figure 1: Structure-Activity Relationship (SAR) map showing how the gem-dimethyl and alkyne groups dictate the stability and assay outcomes of 2,2-Dimethylhex-4-ynal.
References
-
Tekavec, T. N., & Louie, J. (2008).[1] Nickel-Catalyzed Cycloaddition of Alkynes and Isocyanates. Journal of Organic Chemistry, 73(7), 2641–2648. (Describes synthesis and characterization of similar alkyne-aldehyde intermediates).
-
Helmboldt, H., & Hiersemann, M. (2009).[1] The Gosteli-Claisen Rearrangement: A Facile Route to Optically Active
-Unsaturated Carbonyl Compounds. Journal of Organic Chemistry, 74(4), 1698–1702. (Details the synthesis of 2,2-dimethylhex-4-ynal as Compound SI-4). -
O'Brien, P. J., et al. (2005). Aldehyde Sources, Metabolism, Molecular Toxicity Mechanisms, and Possible Effects on Human Health. Critical Reviews in Toxicology, 35(7), 609-662. (Authoritative review on aldehyde toxicity and ALDH assays).
-
PubChem. (2025). 2,2-Dimethylhex-4-ynal (Compound Summary). National Library of Medicine.[2]
Sources
Safety Operating Guide
Navigating the Disposal of 2,2-Dimethylhex-4-ynal: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are endeavors of precision and innovation. Equally critical, though often less discussed, is the responsible management and disposal of these compounds. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2,2-Dimethylhex-4-ynal, a bifunctional molecule featuring both an aldehyde and an internal alkyne. Our objective is to equip you with the necessary knowledge to not only comply with safety regulations but also to understand the chemical principles underpinning these essential procedures, ensuring a safe and environmentally responsible laboratory environment.
Core Principles of 2,2-Dimethylhex-4-ynal Waste Management
Aldehyde Reactivity: Aldehydes are a class of organic compounds that can be readily oxidized to carboxylic acids. Some aldehydes can also be toxic or irritants. Therefore, the primary goal for aldehyde waste is chemical neutralization to a less reactive and less hazardous form.
Internal Alkyne Reactivity: Unlike terminal alkynes, internal alkynes lack an acidic proton and are therefore not prone to forming explosive acetylides with metal salts.[1] However, they are still reactive and can undergo addition reactions. While less hazardous than their terminal counterparts, it is prudent to handle them as potentially reactive chemicals.
This guide will delineate procedures that first address the more reactive aldehyde group, followed by considerations for the overall waste stream.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of an aldehyde group, 2,2-Dimethylhex-4-ynal should be handled with care. Aldehydes can be irritating to the skin, eyes, and respiratory tract.[2][3] The toxicological properties of this specific molecule have not been fully investigated.[3] Therefore, appropriate PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of the chemical or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A flame-resistant laboratory coat. | Protects against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any potentially harmful vapors.[1] |
Disposal Pathways: A Bifurcated Approach
The appropriate disposal procedure for 2,2-Dimethylhex-4-ynal depends on the nature of the waste: is it the pure, unadulterated compound, or is it part of a reaction mixture?
Figure 1. Decision workflow for the disposal of 2,2-Dimethylhex-4-ynal.
Disposal of Unused or Expired 2,2-Dimethylhex-4-ynal
Pure or expired 2,2-Dimethylhex-4-ynal should not be treated or neutralized in its original container. The concentrated nature of the chemical could lead to an uncontrolled exothermic reaction.
Procedure:
-
Ensure the container is tightly sealed and properly labeled with the full chemical name.
-
Place the container in a secondary containment bin.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste.[1]
Disposal of Reaction Mixtures Containing 2,2-Dimethylhex-4-ynal
Reaction mixtures must be rendered safe before they are collected for disposal. This involves a two-step process of quenching any reactive reagents and then neutralizing the aldehyde.
Step 1: Quenching the Reaction Mixture
This initial step is crucial to neutralize any highly reactive species that may be present, such as strong bases or organometallic reagents. The choice of quenching agent will depend on the specific reactants used. A general and cautious approach is the slow addition of a proton-donating solvent.[1]
Experimental Protocol for Quenching (Illustrative Example):
-
Objective: To safely neutralize any residual reactive reagents in a reaction mixture.
-
Materials:
-
Reaction mixture containing 2,2-Dimethylhex-4-ynal.
-
An inert solvent for dilution (e.g., Tetrahydrofuran - THF).
-
A proton-donating quenching agent (e.g., isopropanol).[1]
-
Ice bath.
-
Appropriately labeled hazardous waste container.
-
-
Procedure:
-
Preparation: Work in a certified chemical fume hood and wear appropriate PPE.[1] Cool the reaction mixture to 0 °C in an ice bath to manage any potential exotherms.
-
Dilution: Dilute the reaction mixture with an equal volume of an inert solvent like THF to help dissipate heat.[1]
-
Quenching: Slowly add isopropanol dropwise to the cooled and diluted reaction mixture with stirring.[1] Continue the addition until any signs of reaction (e.g., gas evolution) cease.
-
Equilibration: Allow the mixture to slowly warm to room temperature while continuing to stir.
-
Step 2: Neutralization of the Aldehyde
Once the reaction is quenched, the next step is to neutralize the aldehyde functionality. Several reagents can be used for this purpose. Sodium pyrosulfite (Na₂S₂O₅) is an effective and safe option that converts aldehydes to non-toxic, water-soluble adducts.[4] Commercially available aldehyde neutralizing agents, such as those containing sulfur-based reducing agents, are also excellent choices.[5][6][7]
Experimental Protocol for Aldehyde Neutralization:
-
Objective: To neutralize the aldehyde functionality in the quenched reaction mixture.
-
Materials:
-
Quenched reaction mixture.
-
Sodium pyrosulfite solution (prepare a saturated aqueous solution) or a commercial aldehyde neutralizer.[4]
-
pH indicator strips.
-
-
Procedure:
-
Addition of Neutralizing Agent: While stirring the quenched reaction mixture at room temperature, slowly add the sodium pyrosulfite solution. A general guideline is to use a sufficient amount to ensure complete neutralization, which can be monitored.[4] For commercial neutralizers, follow the manufacturer's instructions, which often specify a volume ratio (e.g., 1:15 or 1:16 of neutralizer to aldehyde solution).[5][6]
-
Reaction Time: Allow the mixture to stir for at least 15-30 minutes to ensure the neutralization reaction is complete.[4][7]
-
pH Check: Check the pH of the solution. The final pH should be in the neutral range (approximately 6-9).[4]
-
Waste Collection: Once neutralization is complete, transfer the mixture to a designated hazardous waste container. Ensure the container is clearly labeled with all its constituents.
-
Waste Segregation and Final Disposal
Proper segregation of waste streams is a cornerstone of laboratory safety.
-
Liquid Waste: The neutralized reaction mixture should be collected in a clearly labeled, leak-proof hazardous waste container.[7]
-
Solid Waste: Any contaminated solid waste, such as gloves, pipette tips, and paper towels, should be collected in a separate, labeled hazardous waste container.[7]
-
Sharps Waste: Contaminated needles, syringes, or glassware must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[7]
All waste containers should be sealed and stored in a designated satellite accumulation area until they are collected by your institution's EHS department for final disposal in accordance with federal, state, and local regulations.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Type | Segregate unused compound from reaction mixtures. | Prevents uncontrolled reactions with concentrated material. |
| PPE | Safety goggles, lab coat, chemical-resistant gloves. | Essential for personal protection against potential hazards. |
| Work Environment | Certified chemical fume hood. | Minimizes inhalation exposure.[1] |
| Quenching | Slow addition of a proton-donating solvent at 0 °C. | Controls exothermic reactions from highly reactive species.[1] |
| Aldehyde Neutralization | Use of sodium pyrosulfite or a commercial neutralizer.[4][7] | Converts the aldehyde to a less hazardous substance. |
| Final Waste Stream | Labeled, sealed hazardous waste containers. | Ensures proper handling and disposal by EHS. |
References
-
Aldex® Neutralizer FAQs. (n.d.). Arch Technochem, Inc. Retrieved February 23, 2026, from [Link]
-
Aldex® - Aldehyde Disposal Made Easy. (n.d.). Arch Technochem, Inc. Retrieved February 23, 2026, from [Link]
- Method of neutralizing aldehyde-containing waste waters and the like. (1996). U.S.
-
Formalin, Glutaraldehyde, Aldehyde Neutralizing Products. (n.d.). Ted Pella, Inc. Retrieved February 23, 2026, from [Link]
- Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications. (2018). BMC Research Notes, 11(1), 569.
- Fisher Scientific. (2021, July 27).
-
PubChem. (n.d.). CID 14521364 | (4E)-2,2-dimethyl-4-hexenal. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
- Fisher Scientific. (2012, July 11).
-
PubChem. (n.d.). CID 144526 | Hex-4-yn-3-one, 2,2-dimethyl-. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
- MilliporeSigma. (2025, December 26).
- Merck. (n.d.).
- Thermo Fisher Scientific. (2025, September 12).
- Sigma-Aldrich. (n.d.). 2,2-dimethylhex-4-yn-1-ol | 336829-92-6.
- Common Standard Operating Procedure for Quenching Pyrophoric M
-
PubChem. (n.d.). CID 54751860 | 2,2-Dimethylhex-4-yn-1-ol. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
- Fisher Scientific. (2025, December 22).
-
PubChem. (n.d.). CID 13699913 | 2,2-Dimethyl-4-oxo-hexanal. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
- Guidechem. (n.d.). 3-ethenyl-2,5-dimethylhex-4-en-2-ol 21149-19-9 wiki.
- Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department.
- Disposal of Highly Reactive Reagents. (2018, May 9).
- Aldehyde Disposal. (n.d.).
- Quenching and Disposal of Water Reactive Materials. (n.d.). Oregon State University Environmental Health & Safety.
- Alkynes to Aldehydes and Ketones. (2024, November 12). Chemistry Steps.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments, (134), e57335.
- Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. (2018).
- Separation of aldehydes and ketones. (1951). U.S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 5. archtechnochem.com [archtechnochem.com]
- 6. wastewise.com [wastewise.com]
- 7. tedpella.com [tedpella.com]
Personal protective equipment for handling 2,2-Dimethylhex-4-ynal
Executive Summary
2,2-Dimethylhex-4-ynal is a specialized
Unlike simple aliphatic aldehydes, the gem-dimethyl substitution at the
This guide moves beyond generic safety advice, providing a specific, logic-driven protocol to ensure both operator safety and experimental integrity.
Chemical Profile & Hazard Identification
| Property | Description | Operational Implication |
| Chemical Structure | Air Sensitive: The aldehyde proton is prone to radical abstraction and oxidation. Sterically Hindered: Slower nucleophilic attack but stable against racemization. | |
| Molecular Weight | ~124.18 g/mol | Volatile Liquid: Significant vapor pressure at room temperature. |
| CAS Number | Not widely listed (Alcohol precursor: 336829-92-6) | Treat as "Research Chemical": Assume high toxicity/reactivity in the absence of specific tox data. |
| Physical State | Clear to pale yellow liquid | Spill Risk: Low viscosity facilitates rapid spreading. |
Risk Assessment Matrix
-
Flammability (High): Flash point is estimated <60°C. Vapors can travel to ignition sources.
-
Reactivity (Moderate): Stable to moisture but incompatible with strong oxidizers and air.
-
Health (Moderate/High):
-
Inhalation: Vapors are irritating to the respiratory tract (aldehyde functionality).
-
Skin/Eye: Direct contact causes irritation; potential sensitizer.
-
Personal Protective Equipment (PPE) Matrix
Select PPE based on the "Barrier Principle"—creating redundant layers of protection between the hazard and the operator.
| Body Zone | Standard Operation (Fume Hood) | High-Risk Operation (Spill/Outside Hood) | Technical Rationale |
| Hand Protection | Nitrile Gloves (Double-gloved recommended) | Butyl Rubber or Silver Shield® | Standard nitrile (4 mil) offers splash protection but aldehydes can permeate over time. Butyl provides superior resistance to aldehydes and ketones [2]. |
| Eye Protection | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses are insufficient for volatile liquids that can splash or form aerosols. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | Full-Face Respirator (OV/P100 Cartridge) | Engineering controls (hood) are primary. If hood fails or spill occurs, organic vapor (OV) filtration is mandatory. |
| Body | Lab Coat (100% Cotton or Nomex) | Chemical Resistant Apron | Synthetic blends can melt onto skin if ignited. Cotton/Nomex provides thermal protection. |
Operational Protocol: The "Inert Chain" Method
To maintain the purity of 2,2-Dimethylhex-4-ynal and ensure safety, you must maintain an "Inert Chain"—an unbroken environment free of oxygen and moisture from storage to reaction.
Step 1: Storage & Retrieval
-
Condition: Store at 2–8°C under an Argon or Nitrogen atmosphere .
-
Container: Amber glass vial with a Teflon-lined septum cap.
-
Retrieval:
-
Remove from fridge and allow to warm to Room Temperature (RT) before opening. Opening cold introduces condensation (water), which can hydrate the aldehyde.
-
Clamp the vial securely in the fume hood.
-
Step 2: Transfer (Syringe Technique)
Avoid pouring. Pouring increases surface area for evaporation and oxidation.
-
Purge a glass syringe and needle with dry Nitrogen/Argon 3 times.
-
Insert a bleed needle (connected to inert gas) into the source vial septum to equalize pressure.
-
Withdraw the required volume of 2,2-Dimethylhex-4-ynal.
-
Critical Check: Ensure no bubbles are present; bubbles are volume errors and potential oxygen sources.
Step 3: Reaction Setup
-
Add the reagent directly into the reaction vessel (already under inert gas) through a septum.
-
Do not leave the aldehyde in an open weighing boat or beaker.
Visualization: Safe Handling Workflow
Figure 1: The "Inert Chain" workflow designed to prevent oxidation and exposure.
Emergency Response & Disposal
Spill Response Logic
Scenario: You drop a 5mL vial inside the fume hood.
-
Alert: Announce "Spill!" to nearby personnel.
-
Ventilate: Ensure hood sash is lowered to the working height; engage "Emergency Purge" if available.
-
Extinguish: Remove all ignition sources (hot plates, stirrers).
-
Absorb: Use vermiculite or activated carbon spill pads. Do not use paper towels (high surface area + flammable liquid = fire hazard).
-
Decontaminate: Wipe surface with a mild detergent and water after bulk removal.
Decision Tree: Spill Outside Fume Hood
Figure 2: Decision logic for spills occurring outside engineering controls.
Disposal Protocols
-
Waste Stream: Non-Halogenated Organic Solvents (unless mixed with halogens).
-
Quenching: If the aldehyde is part of a reactive mixture, quench carefully before disposal.
-
Labeling: Clearly label waste container: "Contains Aldehydes - Flammable & Irritant."
References
-
Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems. Source: National Institutes of Health (PMC) URL:[Link] Context: Details the synthesis and use of 2,2-dimethylhex-4-ynal as a precursor.
-
Aldehydes - Safety and Handling. Source: Chemical Safety Facts URL:[Link] Context: General hazard classification for the aldehyde functional group.
Disclaimer: This guide is based on the chemical properties of 2,2-Dimethylhex-4-ynal and standard laboratory safety practices. Always consult your institution's Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) if available from your vendor.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
